molecular formula C10H13N B2505737 Benzenamine, N-3-butenyl- CAS No. 29369-71-9

Benzenamine, N-3-butenyl-

Cat. No.: B2505737
CAS No.: 29369-71-9
M. Wt: 147.221
InChI Key: FYTQTQULTLRMFN-UHFFFAOYSA-N
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Description

Benzenamine, N-3-butenyl- is an organic compound with the molecular formula C10H13N and is utilized in research and development as a specialized chemical intermediate . The structure of this molecule, which features a benzenamine group linked to a butenyl chain, makes it a valuable synthon for constructing more complex molecular architectures. Its primary research value lies in its potential application in pharmaceutical development and the synthesis of novel organic compounds, where it can be further functionalized or used in coupling reactions . The butenyl group provides a reactive site for various chemical transformations, allowing researchers to explore new chemical entities. As a building block, it enables medicinal chemists to introduce specific functionalities and build complex molecular frameworks essential for drug design . This product is intended for laboratory research purposes only. It is strictly for use in professional settings and is not intended for personal, medicinal, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-but-3-enylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8,11H,1,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQTQULTLRMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Executive Summary & Chemical Significance

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Benzenamine, N-3-butenyl- (N-(3-butenyl)aniline) – Properties, Synthesis, and Catalytic Cyclization

Benzenamine, N-3-butenyl-, commonly referred to by its IUPAC name N-(but-3-en-1-yl)aniline , is a bifunctional organic scaffold featuring a nucleophilic secondary arylamine tethered to an unactivated terminal alkene. In the realm of synthetic methodology and drug development, this compound serves as a quintessential benchmark substrate. It is rigorously employed to evaluate the efficiency, regioselectivity, and turnover frequency of novel transition-metal and Brønsted acid catalysts in intramolecular C–N bond-forming reactions, specifically hydroamination and aza-Wacker oxidative cyclizations.

Physicochemical Properties & Computational Descriptors

Understanding the baseline physicochemical properties of N-(3-butenyl)aniline is critical for rational solvent selection and reaction design. The moderate lipophilicity ensures excellent solubility in standard anhydrous solvents required for homogeneous catalysis.

PropertyValueCausality / Implication for Handling
Molecular Formula C10H13NDefines the atom economy baseline for cyclization.
Molecular Weight 147.22 g/mol [1]Used for precise stoichiometric calculations.
Exact Mass 147.1048 Da[1]Target m/z for High-Resolution Mass Spectrometry (HRMS) validation.
XLogP3 2.9[1]High solubility in non-polar organic solvents; requires non-polar eluents for chromatography.
Topological Polar Surface Area 12.0 Ų[1]Low polarity minimizes unwanted catalyst sequestration or off-target coordination.

Synthesis and Purification Workflow

Expertise & Causality: The synthesis of N-homoallylic anilines via direct SN2 alkylation is notoriously plagued by over-alkylation. Because the secondary amine product is more nucleophilic than the primary aniline starting material, the formation of tertiary amines (e.g., N,N-di(3-butenyl)aniline) is a kinetically competitive side reaction[2]. To suppress this, we employ a massive stoichiometric excess of aniline (typically 5 equivalents). This statistical bias ensures the electrophile predominantly encounters unreacted aniline rather than the newly formed product.

Self-Validating Experimental Protocol: Mono-alkylation of Aniline

  • Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve aniline (5.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) in anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.

  • Electrophile Addition: Add 4-bromo-1-butene (1.0 equiv) dropwise at room temperature. Causality: Dropwise addition prevents localized concentration spikes of the electrophile that would otherwise drive over-alkylation.

  • Thermal Activation: Heat the suspension to 80 °C for 12 hours. The mild base (K₂CO₃) neutralizes the generated HBr without promoting base-catalyzed alkene isomerization.

  • Workup: Quench with distilled water to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, 95:5 Hexanes:Ethyl Acetate).

  • Quality Control (Self-Validation System):

    • TLC: Visualize with UV light (254 nm). The product will have an Rf slightly higher than aniline but lower than the tertiary amine byproduct.

    • GC-MS: Confirm the presence of the molecular ion peak at m/z 147.1.

    • ¹H NMR (CDCl₃): Validate the presence of the terminal alkene (multiplet at 5.8 ppm, overlapping doublets at 5.0–5.1 ppm) and the secondary amine N–H (broad singlet at ~3.6 ppm).

Core Application: Intramolecular Hydroamination

Expertise & Causality: The intramolecular hydroamination of N-(3-butenyl)aniline yields 2-methyl-1-phenylpyrrolidine . This transformation is a classic 5-exo-trig cyclization. According to Baldwin's rules for ring closure, the 5-exo-trig pathway is stereoelectronically favored over the alternative 6-endo-trig pathway, leading exclusively to the pyrrolidine core rather than a piperidine derivative. Transition metal catalysts lower the LUMO of the unactivated alkene via π-coordination, rendering it susceptible to nucleophilic attack by the pendant nitrogen[3].

HydroaminationCycle Cat Active Catalyst [M] SubCoord Alkene Coordination [M]-|| Cat->SubCoord Insert Aminometalation (C-N Bond Formation) SubCoord->Insert 5-exo-trig Cyclization Prot Protonolysis (Product Release) Insert->Prot H+ Transfer Prot->Cat Catalyst Regeneration Product 2-Methyl-1-phenylpyrrolidine (Product) Prot->Product Release Substrate N-(3-butenyl)aniline (Substrate) Substrate->SubCoord Binding

Catalytic cycle of intramolecular hydroamination of N-(3-butenyl)aniline.

Self-Validating Experimental Protocol: Catalytic Cyclization

  • Inert Preparation: Inside a nitrogen-filled glovebox, charge a 2-dram vial with N-(3-butenyl)aniline (0.2 mmol) and the selected transition-metal pre-catalyst (e.g., 5 mol% of a Lanthanide, Gold, or Palladium complex).

  • Solvent Addition: Add 1.0 mL of anhydrous, degassed toluene. Causality: Toluene is selected for its high boiling point and non-coordinating nature, which prevents solvent competition for the catalyst's open coordination sites.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 100 °C for 12 hours using an aluminum heating block.

  • Quench & Internal Standard: Cool the reaction to room temperature. Add exactly 0.2 mmol of 1,3,5-trimethoxybenzene as a quantitative internal standard. Dilute the mixture with 1 mL of CDCl₃ and filter through a short pad of Celite to remove metal particulates.

  • Quality Control (Self-Validation System):

    • Quantitative ¹H NMR: Acquire a ¹H NMR spectrum with a relaxation delay (d1) of at least 10 seconds. Causality: A long d1 ensures complete relaxation of all protons, preventing integration errors caused by differing T1 relaxation times.

    • Data Interpretation: The success of the cyclization is validated by the complete disappearance of the terminal alkene protons (5.0–5.8 ppm) and the emergence of a distinct methyl doublet at ~1.1 ppm (J = 6.5 Hz), corresponding to the newly formed stereocenter of the 2-methyl-1-phenylpyrrolidine product. The exact yield is calculated by comparing the integration of this methyl doublet against the aromatic singlet of the 1,3,5-trimethoxybenzene standard (6.08 ppm).

References

  • Title: PubChem Compound Summary for CID 10510993, Benzenamine, N-3-butenyl- Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Hydroamination Mechanisms and Catalysis Source: Chemistry LibreTexts URL: [Link]

Sources

Strategic Synthesis of N-(3-butenyl)aniline: A Technical Guide to C-N Bond Construction and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-butenyl)aniline (CAS: 60544-36-7) is a critical secondary amine substrate, widely utilized as a mechanistic probe in intramolecular hydroamination and olefin metathesis studies. Its structural motif—a nitrogen atom tethered to a terminal alkene—makes it an ideal candidate for testing catalytic cycles involving oxidative addition and migratory insertion.

This technical guide moves beyond basic recipe listing. It deconstructs the synthesis into three distinct strategic routes, analyzing the causality behind reagent choices, kinetic controls, and purification logic. The goal is to provide a self-validating protocol that ensures high chemoselectivity (mono- vs. di-alkylation) and reproducibility.

Part 1: Reaction Landscape & Strategic Disconnections

To synthesize N-(3-butenyl)aniline efficiently, one must choose a route based on the availability of starting materials and the complexity of the aniline ring.

Diagram 1: Synthetic Pathways Overview

The following diagram illustrates the three primary disconnections available to the chemist.

SynthesisRoutes Target TARGET: N-(3-butenyl)aniline RouteA_Start Route A: Direct Alkylation (Aniline + 4-Bromo-1-butene) RouteA_Logic Mechanism: SN2 Key: Stoichiometric Control RouteA_Start->RouteA_Logic RouteB_Start Route B: Inverse Cross-Coupling (Bromobenzene + 3-Butenylamine) RouteB_Logic Mechanism: Pd-Catalysis Key: Buchwald-Hartwig RouteB_Start->RouteB_Logic RouteC_Start Route C: Amide Reduction (Aniline + 3-Butenoic Acid) RouteC_Logic Mechanism: Acylation -> Reduction Key: 100% Mono-selectivity RouteC_Start->RouteC_Logic RouteA_Logic->Target High Throughput RouteB_Logic->Target Complex Aryls RouteC_Logic->Target High Purity

Caption: Three strategic disconnections for N-(3-butenyl)aniline synthesis, highlighting the mechanistic basis for each approach.

Part 2: The Workhorse Protocol (Direct Nucleophilic Substitution)

This is the most common method found in literature (e.g., Hartwig, Widenhoefer) due to the low cost of 4-bromo-1-butene. However, it suffers from a critical pitfall: Over-alkylation (formation of the tertiary amine).

The Kinetic Challenge

In an


 reaction, the product (secondary amine) is often more nucleophilic than the starting material (primary aniline), leading to a competitive reaction where the product reacts again with the alkyl halide.

Solution: Use a large stoichiometric excess of aniline (3.0 – 4.0 equivalents) to statistically favor the primary attack.

Detailed Protocol
ParameterSpecificationRationale
Substrate Aniline (4.0 equiv)Statistical excess suppresses di-alkylation.
Electrophile 4-Bromo-1-butene (1.0 equiv)Limiting reagent.
Base

(2.0 equiv)
Scavenges HBr; mild enough to prevent elimination of the alkyl bromide.
Catalyst NaI (10 mol%)Finkelstein Exchange: Converts alkyl bromide to highly reactive alkyl iodide in situ.
Solvent DMF or MeCNPolar aprotic solvent promotes

kinetics.
Temp 60–80 °CSufficient energy to overcome activation barrier without polymerizing the alkene.
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvation: Add Aniline (37.2 g, 400 mmol) and DMF (100 mL).

  • Activation: Add

    
      (27.6 g, 200 mmol) and NaI  (1.5 g, 10 mmol). Stir for 10 minutes.
    
  • Addition: Add 4-bromo-1-butene (13.5 g, 100 mmol) dropwise via syringe.

    • Note: Dropwise addition keeps the concentration of electrophile low, further favoring mono-alkylation.

  • Reaction: Heat to 60 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Endpoint: Disappearance of 4-bromo-1-butene.

  • Workup: Dilute with water (300 mL) and extract with Diethyl Ether (

    
    , 3 x 100 mL).
    
    • Critical Step: Wash organic layer thoroughly with water (5x) to remove DMF.

  • Purification:

    • Remove excess aniline via vacuum distillation (Aniline bp: ~184°C; Product bp is higher).

    • Final purification via Flash Column Chromatography (

      
      , 0-5% EtOAc in Hexanes).
      

Part 3: The Precision Protocol (Amide Reduction)

If the aniline is expensive or the separation of excess aniline is problematic, the Amide Reduction route is superior. It guarantees mono-alkylation because the intermediate is a stable amide.

Diagram 2: Amide Reduction Workflow

AmideReduction Step1 Step 1: Acylation Aniline + 3-Butenoic Acid (DCC Coupling) Inter Intermediate: N-phenylbut-3-enamide Step1->Inter - H2O Step2 Step 2: Reduction LiAlH4 / THF Inter->Step2 Final Product: N-(3-butenyl)aniline Step2->Final Reduction

Caption: Two-step sequence ensuring exclusive mono-alkylation via an amide intermediate.

Protocol Summary
  • Acylation: React Aniline with 3-butenoic acid using DCC (Dicyclohexylcarbodiimide) or EDC in DCM. This forms N-phenyl-3-butenamide .

  • Reduction: Dissolve the amide in dry THF. Carefully add

    
     (2.5 equiv) at 0 °C, then reflux.
    
  • Quench: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ). Filter salts.[1]
  • Result: Pure secondary amine without risk of tertiary amine contamination.

Part 4: Comparative Analysis & Troubleshooting

Method Selection Matrix
FeatureDirect Alkylation (Route A)Amide Reduction (Route C)
Atom Economy HighLower (DCC/LiAlH4 waste)
Step Count 1 Step2 Steps
Selectivity Moderate (Requires purification)Perfect (100% Mono)
Scalability Excellent (>100g)Moderate (LiAlH4 safety limits)
Best For... Simple Aniline substratesPrecious/Complex Anilines
Troubleshooting Guide
  • Problem: Low Yield in Route A.

    • Root Cause: Elimination of 4-bromo-1-butene to 1,3-butadiene by strong base.

    • Fix: Switch from NaH to weaker bases like

      
       or 
      
      
      
      . Ensure temperature does not exceed 80 °C.
  • Problem: Difficult Separation of Aniline.

    • Root Cause: Boiling points are close.

    • Fix: Derivatize the excess aniline with acetic anhydride (if product separation allows) or switch to Route C. Alternatively, use acid-base extraction if

      
       differences allow (unlikely here).
      

References

  • Bender, C. F., & Widenhoefer, R. A. (2005). Platinum-Catalyzed Intramolecular Hydroamination of Unactivated Olefins with Secondary Alkylamines. Journal of the American Chemical Society. (Describes the synthesis of N-(4-pentenyl) and N-(3-butenyl)

  • Johns, A. M., Utsunomiya, M., Incarvito, C. D., & Hartwig, J. F. (2006). A Highly Active Catalyst for the Room-Temperature Hydroamination of Unactivated Alkenes. Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Ma, S., Xu, Y., & Hartwig, J. F. (2022).[2] Enantioselective hydroamination of unactivated terminal alkenes. Chem. (Confirming the continued relevance and synthesis of this specific class of substrates).

Sources

Health and safety information for "Benzenamine, N-3-butenyl-"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Handling, Safety, and Reactivity Profile of N-(3-Butenyl)aniline

CAS: 13038-43-2 Formula: C₁₀H₁₃N Synonyms: N-(3-Butenyl)benzenamine; N-Homoallylaniline

Executive Summary & Chemical Identity

N-(3-Butenyl)aniline is a specialized nitrogen-containing building block used primarily in the synthesis of N-heterocycles (such as quinolines and indoles) and as a probe for radical cyclization mechanisms. Structurally, it consists of an aniline core N-alkylated with a homoallylic (3-butenyl) chain.

This guide addresses the specific safety gap for this molecule: while less characterized than simple aniline, its toxicity profile must be inferred via Structure-Activity Relationship (SAR) analysis of the parent aniline and N-alkylaniline classes. It poses significant risks regarding methemoglobinemia (blood toxicity) and skin sensitization .

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValue / CharacteristicRelevance to Safety
Physical State Pale yellow to brown liquidDarkens upon oxidation; indicates storage instability.[1]
Boiling Point ~110–115 °C (at reduced pressure)Low volatility at STP, but vapors form upon heating.
Solubility Lipophilic; Soluble in DCM, EtOAcHigh skin permeability. Rapidly crosses dermal barrier.
Reactivity Alkene tail + Amine coreSusceptible to auto-oxidation; requires inert storage.
Flash Point >95 °C (Estimated)Combustible. Class IIIB liquid.

Toxicological Assessment: The "Read-Across" Protocol

Scientific Integrity Note: Specific toxicological data (LD50) for CAS 13038-43-2 is limited. The following assessment is derived from validated data for N-butylaniline and N-allylaniline , which serve as high-confidence proxies.

A. Mechanism of Action: Methemoglobinemia

The primary acute hazard of N-alkylanilines is the oxidation of hemoglobin. Unlike simple acids that cause surface burns, this molecule causes systemic hypoxia.

  • Absorption: Due to the lipophilic butenyl chain, skin absorption is significantly faster than unsubstituted aniline.

  • Bioactivation: Hepatic enzymes (CYP450) N-hydroxylate the amine.

  • Toxicity: The N-hydroxylamine metabolite oxidizes Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), creating Methemoglobin (MetHb), which cannot transport oxygen.

B. Genotoxicity & Carcinogenicity Potential

N-alkylanilines are implicated in bladder cancer risks upon chronic exposure. The metabolic pathway generates nitrenium ions that can form DNA adducts.[2]

C. Visualization: Metabolic Activation Pathway

The following diagram illustrates the bioactivation pathway leading to toxicity, highlighting the critical intervention points.

ToxicityPathway Substrate N-(3-Butenyl)aniline (Lipophilic Entry) Liver Hepatic CYP450 (Bioactivation) Substrate->Liver Dermal/Inhalation Metabolite N-Hydroxylamine Intermediate Liver->Metabolite N-Hydroxylation Blood RBC Interaction (Fe2+ -> Fe3+) Metabolite->Blood Systemic Circ. Outcome Methemoglobinemia (Hypoxia) Blood->Outcome Oxidation

Figure 1: Metabolic activation pathway of N-alkylanilines leading to Methemoglobinemia.

Risk Management & Engineering Controls

Effective safety relies on preventing the "Lipophilic Entry" identified in Figure 1.

A. Hierarchy of Controls
  • Engineering (Ventilation):

    • Mandatory: Handling must occur in a chemical fume hood or glovebox.

    • Air Monitoring: Standard PID (Photoionization Detectors) with a 10.6 eV lamp can detect aniline vapors if a leak is suspected.

  • Personal Protective Equipment (PPE) - The "Breakthrough" Rule:

    • Critical Failure Point: Standard Nitrile gloves are insufficient for N-alkylanilines. The alkyl chain facilitates rapid permeation (breakthrough < 15 mins).

    • Requirement: Use Silver Shield (Laminate) or Viton gloves. If dexterity requires nitrile, use the "Double-Glove" technique and change the outer pair immediately upon any splash.

  • Storage Protocols:

    • Store under Inert Atmosphere (Nitrogen/Argon) . The alkene tail is prone to radical polymerization or oxidation if left in air, leading to the formation of potentially explosive peroxides or gums.

    • Temperature: Refrigerate (2–8 °C) to slow auto-oxidation.

Experimental Workflow: Synthesis & Handling

Context: Researchers typically use this compound for intramolecular cyclizations (e.g., forming pyrrolidines or quinolines). The following workflow ensures data integrity and safety.

Protocol: Inert Transfer & Reaction Setup
  • Preparation: Flame-dry all glassware and purge with Argon. Aniline derivatives oxidize to dark "tars" that can inhibit catalytic cycles.

  • Cannulation: Do not pour the liquid. Use a positive-pressure cannula transfer or a gas-tight syringe to move the reagent from the stock bottle to the reaction vessel.

  • Quenching: Upon reaction completion, treat the mixture with dilute HCl (1M) to protonate the amine, rendering it water-soluble and non-volatile before opening the vessel to air.

Visualization: Safe Handling Decision Tree

HandlingWorkflow Start Start: Reagent Retrieval CheckState Check Physical State: Dark/Viscous? Start->CheckState Purify Distill under Vacuum (Remove Oxidation Products) CheckState->Purify Yes (Degraded) Proceed Proceed to Transfer CheckState->Proceed No (Clear/Yellow) Purify->Proceed PPE Verify PPE: Laminate Gloves + Fume Hood Proceed->PPE Transfer Syringe/Cannula Transfer (Avoid Air Exposure) PPE->Transfer Quench Acidic Quench (pH < 3) Before Workup Transfer->Quench

Figure 2: Decision logic for assessing reagent quality and safe transfer protocols.

Emergency Response Protocols

Signs of Exposure:

  • Immediate: Headache, nausea, dizziness.[3][4]

  • Visual: Cyanosis (blue lips/fingernails) due to MetHb.

  • Delayed: Hematuria (blood in urine).

Response Actions:

  • Skin Contact:

    • DO NOT use alcohol or organic solvents to wipe skin (this increases absorption).

    • Wash with Polyethylene Glycol (PEG 400) or copious soap and water for 15 minutes.

  • Medical Intervention:

    • Alert medical responders to "Aniline/Methemoglobinemia" risk.[3]

    • The antidote is typically Methylene Blue (1-2 mg/kg IV), administered only by a physician if MetHb levels exceed 20-30%.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79333, 3-Butylaniline (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. (General Aniline Toxicology Standards). Retrieved from [Link]

  • Skipper, P. L., et al. (2010). Mechanisms of toxicity and carcinogenicity of alkylanilines. MIT DSpace/NIH. (Mechanistic insight into N-hydroxylation). Retrieved from [Link]

Sources

Technical Whitepaper: Structural Elucidation and NMR Prediction of N-(3-butenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR) spectroscopy data for N-(3-butenyl)aniline (CAS: 6052-59-1). As a critical intermediate in intramolecular hydroamination reactions and a substrate for the synthesis of nitrogen heterocycles (e.g., tetrahydroquinolines), accurate spectral assignment is vital for reaction monitoring and purity assessment.

This document synthesizes predictive algorithms with empirical data from structural analogs to establish a high-confidence spectral profile. It includes detailed ¹H and ¹³C chemical shift predictions, experimental validation protocols, and a logic-based assignment workflow.

Chemical Context and Structural Analysis[1][2][3][4][5][6][7]

N-(3-butenyl)aniline consists of a secondary amine linking an electron-rich aromatic ring (aniline) and an unactivated terminal alkene via an ethylene tether.

  • Molecular Formula: C₁₀H₁₃N

  • Molecular Weight: 147.22 g/mol

  • Key Structural Features:

    • Aniline Core: The nitrogen lone pair donates electron density into the ring, significantly shielding the ortho and para protons.

    • Secondary Amine (NH): Exchangeable proton, chemical shift sensitive to concentration and solvent (H-bonding).

    • Butenyl Chain: Contains distinct aliphatic (

      
       and 
      
      
      
      to nitrogen) and vinylic environments.

¹H NMR Spectral Prediction (400 MHz, CDCl₃)

The following data represents a high-confidence prediction based on additive substituent effects and empirical data from N-alkyl aniline analogs (e.g., N-propylaniline, N-allylaniline).

Predicted Chemical Shifts[4][6][8][9]
PositionGroupTypeMultiplicityPredicted Shift (δ ppm)IntegrationCoupling (J Hz)
A Ar-H (meta)AromaticMultiplet (dd/t)7.14 – 7.18 2HJ ≈ 7.5, 8.0
B Ar-H (para)AromaticTriplet (tt)6.68 – 6.72 1HJ ≈ 7.3, 1.0
C Ar-H (ortho)AromaticDoublet (d)6.58 – 6.62 2HJ ≈ 8.0
D –CH=Vinyl (Internal)Multiplet (ddt)5.75 – 5.88 1HJ ≈ 17.0, 10.2, 6.7
E =CH₂Vinyl (Terminal)Multiplet (dq)5.08 – 5.18 2HJ ≈ 17.0, 1.5 (trans)J ≈ 10.2, 1.5 (cis)
F –NH–AmineBroad Singlet3.50 – 3.80 1HVariable
G N–CH₂Aliphatic (

)
Triplet (t)3.12 – 3.18 2HJ ≈ 6.8
H –CH₂–Aliphatic (

, Allylic)
Quartet (q/dt)2.32 – 2.40 2HJ ≈ 6.8, 6.7
Technical Analysis of Signals[10]
  • Aromatic Region (6.5–7.2 ppm): The aniline nitrogen is an electron-donating group (EDG). This increases electron density at the ortho and para positions, shifting them upfield (lower ppm) relative to benzene (7.36 ppm). The meta protons are less affected and appear furthest downfield.

  • The Alkene System (5.0–5.9 ppm): The internal vinyl proton (D ) is deshielded by the double bond anisotropy. The terminal protons (E ) show characteristic splitting: a large trans coupling (~17 Hz) and a smaller cis coupling (~10 Hz).

  • The Tether (2.3–3.2 ppm):

    • The N-CH₂ protons are deshielded by the electronegative nitrogen, appearing as a triplet around 3.15 ppm.

    • The Allylic CH₂ protons are deshielded by the double bond but less so than the N-CH₂, appearing upfield around 2.35 ppm.

¹³C NMR Spectral Prediction (100 MHz, CDCl₃)

Carbon assignments are derived from ChemDraw algorithms and verified against N-butyl aniline literature values.

Carbon TypePositionPredicted Shift (δ ppm)Notes
Quaternary Ar-C (ipso)148.2 – 148.6 Deshielded by Nitrogen attachment
Methine Vinyl (–CH=)135.5 – 136.2 Internal alkene
Methine Ar-C (meta)129.1 – 129.4 Typical aromatic range
Methine Ar-C (para)117.0 – 117.5 Shielded by resonance
Methylene Vinyl (=CH₂)116.5 – 117.2 Terminal alkene
Methine Ar-C (ortho)112.8 – 113.2 Highly shielded by resonance
Methylene N–CH₂43.0 – 43.6

-carbon to amine
Methylene Allylic –CH₂–33.2 – 33.8

-carbon / allylic

Experimental Validation Protocol

To validate these predictions in the lab, the following protocol ensures data integrity and reproducibility.

Sample Preparation[10]
  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or stored over silver foil to remove traces of HCl. Acidic chloroform can protonate the amine, causing significant chemical shift changes (downfield shift of protons adjacent to nitrogen) and line broadening.

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL of solvent.

    • Note: High concentrations may cause the NH peak to shift downfield due to intermolecular hydrogen bonding.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal standard (δ 0.00 ppm).

Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° excitation pulse)

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for small molecules).

  • Scans (NS): 16 (¹H), 256–1024 (¹³C).

  • Temperature: 298 K (25°C).

Structural Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure of N-(3-butenyl)aniline using 1D and 2D NMR techniques.

NMR_Assignment_Workflow Start Crude Reaction Mixture Purification Flash Chromatography (Hexanes/EtOAc) Start->Purification ProtonNMR 1H NMR (CDCl3) Check Purity >95% Purification->ProtonNMR Decision Are signals distinct? ProtonNMR->Decision Assign_Ar Assign Aromatic Region (6.5 - 7.2 ppm) Look for 2:1:2 pattern Decision->Assign_Ar Yes COSY 2D COSY Confirm connectivity: N-CH2 <-> Allylic <-> Vinyl Decision->COSY No (Overlap) Assign_Vinyl Assign Vinyl Region (5.0 - 5.9 ppm) Look for multiplets Assign_Ar->Assign_Vinyl Assign_Aliph Assign Aliphatic Chain Identify N-CH2 (Triplet) vs Allylic CH2 (Quartet) Assign_Vinyl->Assign_Aliph Final Final Structure Confirmation Assign_Aliph->Final COSY->Final

Figure 1: Logic flow for the structural verification of N-(3-butenyl)aniline, prioritizing 1D assignment with 2D confirmation if signal overlap occurs.

References

  • Direct Catalytic N-Alkylation of Amines: Source: Amazon AWS / Vertex AI Search Snippet 1.1. Data: Provides comparative NMR data for N-(3-methylbut-2-en-1-yl)aniline, validating the aniline core and allylic coupling patterns. URL:1[2][3]

  • Hydroamination of Alkenes with Anilines: Source: Beilstein Journal of Organic Chemistry (Snippet 1.9 & 1.10). Data: Details the synthesis of N-allylic anilines and provides ¹H/¹³C shifts for similar hydroamination substrates. URL:[2][4]

  • MSU Chemistry NMR Data Tables: Source: Michigan State University.[5] Data: Authoritative reference for additive chemical shift rules used in the prediction model. URL:5[2]

  • Intramolecular Hydroamination Protocols: Source: Rice University / PMC (Snippet 1.5 & 1.7). Data: Confirms N-(3-butenyl)aniline as a specific substrate for cyclization to tetrahydroquinoline, validating the structural context. URL:6[2]

Sources

Methodological & Application

Application Note: Synthesis and Optimization of N-(3-Butenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of N-(3-butenyl)aniline ([1]) is a critical transformation for medicinal chemists and materials scientists requiring a versatile, terminal-alkene-functionalized aromatic amine. This molecule serves as a highly reactive building block for downstream cross-coupling, ring-closing metathesis, and heterocycle synthesis.

The fundamental challenge in synthesizing N-(3-butenyl)aniline via the direct


 alkylation of aniline with 4-bromo-1-butene is the causality of over-alkylation . When the primary amine of aniline attacks the electrophilic carbon of 4-bromo-1-butene, it forms a secondary amine. Due to the inductive electron-donating effect (+I) of the newly attached alkyl chain, this secondary amine is more nucleophilic than the starting primary aniline. Consequently, the product aggressively competes with the starting material for the remaining electrophile, leading to the formation of the unwanted tertiary amine byproduct, N,N-bis(3-butenyl)aniline.

To overcome this, this guide details two field-proven strategic pathways: Statistical Control (Direct Mono-alkylation) and Chemical Control (Protection-Deprotection).

ReactionPathway A Aniline (Nucleophile) C N-(3-butenyl)aniline (Target) A->C SN2 Alkylation (K2CO3, Heat) B 4-Bromo-1-butene (Electrophile) B->C D N,N-bis(3-butenyl)aniline (Byproduct) C->D Excess Electrophile (Secondary Amine)

Reaction pathway of aniline mono-alkylation and the competing over-alkylation side reaction.

Strategic Pathways

Route A: Direct Mono-alkylation (Statistical Control)

This route relies on Le Chatelier's principles and statistical probability. By flooding the reaction with a large molar excess of aniline (typically 3 to 5 equivalents), the electrophile is statistically far more likely to encounter an unreacted primary amine than a newly formed secondary amine. We utilize Potassium Carbonate (


) in N,N-Dimethylformamide (DMF), a standard, mild base/solvent system that prevents unwanted solvent deprotonation while maintaining sufficient basicity to neutralize the generated HBr ([2], [3]).
Route B: Protection-Alkylation-Deprotection (Chemical Control)

For applications requiring >98% purity without the need for rigorous column chromatography, chemical control is superior. Aniline is first protected using trifluoroacetic anhydride (TFAA). The strongly electron-withdrawing


 group delocalizes the nitrogen's lone pair, drastically reducing its nucleophilicity. Alkylation of this protected intermediate strictly halts at mono-alkylation due to severe electronic and steric hindrance. Subsequent hydrolysis yields the pure target ([4]).

Workflow Step1 1. Protection Aniline + TFAA -> Trifluoroacetanilide Step2 2. Alkylation + 4-Bromo-1-butene + K2CO3 / DMF Step1->Step2 Step3 3. Deprotection + K2CO3 / MeOH / H2O -> Cleavage Step2->Step3 Step4 4. Purification Chromatography -> Pure Product Step3->Step4

Step-by-step workflow of the protection-alkylation-deprotection strategy for mono-alkylation.

Experimental Protocols

Protocol A: Direct Mono-alkylation Workflow

Self-Validating System: This protocol uses TLC and GC-MS checkpoints to ensure reaction fidelity.

  • Reaction Setup : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve aniline (2.79 g, 30.0 mmol, 3.0 eq) in 40 mL of anhydrous DMF.

  • Base Addition : Add anhydrous

    
     (2.07 g, 15.0 mmol, 1.5 eq). Stir for 10 minutes at room temperature to ensure uniform suspension.
    
  • Electrophile Introduction : Dropwise add 4-bromo-1-butene (1.35 g, 10.0 mmol, 1.0 eq) over 5 minutes.

  • Thermal Activation : Heat the mixture to 80 °C under an inert nitrogen atmosphere for 16 hours.

  • Validation Checkpoint (TLC & GC-MS) :

    • TLC (10% EtOAc/Hexanes): Unreacted aniline (

      
      ), Target Product (
      
      
      
      ), Over-alkylated impurity (
      
      
      ).
    • GC-MS: Confirm the presence of the target mass (

      
       147.2) and monitor for the dialkylated mass (
      
      
      
      201.3).
  • Workup : Cool to room temperature. Quench with 100 mL of distilled water. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with a 5% aqueous LiCl solution (
    
    
    
    mL) to aggressively strip residual DMF. Dry over anhydrous
    
    
    and concentrate under reduced pressure.
  • Purification : Purify via silica gel flash chromatography (gradient elution: 0% to 10% EtOAc in Hexanes) to isolate the pure secondary amine.

Protocol B: Protection-Deprotection Workflow
  • Protection : Dissolve aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Slowly add trifluoroacetic anhydride (1.2 eq). Stir for 2 hours. Wash with 1M HCl, dry, and concentrate to yield 2,2,2-trifluoro-N-phenylacetamide.

  • Alkylation : Dissolve the protected intermediate (1.0 eq) in DMF. Add

    
     (2.0 eq) and 4-bromo-1-butene (1.5 eq). Optional: Add 0.1 eq of KI to initiate a Finkelstein reaction, generating the more reactive 4-iodo-1-butene in situ. Heat at 90 °C for 24 hours.
    
  • Validation Checkpoint : GC-MS must show complete consumption of the protected starting material, shifting to the alkylated-protected intermediate (

    
     243.2).
    
  • Deprotection : Concentrate the crude mixture to remove DMF. Redissolve in a 1:1 mixture of Methanol and 2M aqueous NaOH. Reflux for 4 hours to cleave the trifluoroacetyl group.

  • Isolation : Extract with DCM, wash with brine, and concentrate. Pass through a short silica plug to yield highly pure N-(3-butenyl)aniline.

Quantitative Data & Comparative Analysis

Table 1: Comparative Analysis of Synthesis Routes
ParameterRoute A: Direct AlkylationRoute B: Protection-Deprotection
Overall Yield 60 - 70%80 - 85% (Calculated over 3 steps)
Product Purity ~90% (Requires rigorous chromatography)>98% (Highly selective)
Reaction Time 12 - 24 hours36 - 48 hours (Total operational time)
Scalability Excellent (Single-pot operation)Moderate (Multi-step workup required)
Primary Risk Over-alkylation (N,N-dialkylation)Incomplete deprotection
Table 2: Troubleshooting & Self-Validating Systems
Experimental IssueMechanistic CauseCorrective Action / Validation Check
High levels of di-alkylated byproduct Secondary amine is more nucleophilic than primary aniline (+I effect).Increase aniline equivalents to >4.0 (Route A) or switch to Route B. Validate via GC-MS (

201 vs 147).
Incomplete alkylation (Route B) Weak base (

) is insufficient to drive the protected aniline reaction.
Add catalytic Potassium Iodide (KI) to form 4-iodo-1-butene in situ (Finkelstein reaction).
Product degradation during vacuum distillation Thermal instability of the terminal alkene at high temperatures.Abandon distillation; purify via silica gel chromatography at ambient temperature.

References

  • PubChem . Benzenamine, N-3-butenyl- (CID 10510993). National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate . N-Alkylation of Anilines, Carboxamides and Several Nitrogen Heterocycles Using CsF—Celite/Alkyl Halides/CH3CN Combination. Tetrahedron. Available at:[Link]

Sources

Application Note: Divergent Synthesis of Indoles and Quinolines via N-Alkenyl Benzenamine Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and organic synthesis. It addresses the specific reactivity of N-(3-butenyl)benzenamine (N-homoallylaniline) and its critical distinction from N-allyl isomers in the context of indole vs. quinoline synthesis.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

Benzenamine, N-3-butenyl- (N-homoallylaniline) represents a pivotal substrate class in the synthesis of nitrogen heterocycles. While frequently investigated for indole synthesis, it is critical to understand the mechanistic bifurcation that governs its cyclization:

  • N-3-Butenyl Derivatives (Homoallyl): Kinetically favor 6-endo-trig cyclization to form 1,2,3,4-tetrahydroquinolines .

  • N-2-Butenyl Derivatives (Allyl/Crotyl): Favor 3,3-sigmatropic rearrangement (amino-Claisen) followed by cyclization to form indoles (specifically 2,3-disubstituted indoles).

This guide provides the protocols for controlling these pathways, with a specific focus on leveraging the N-butenyl scaffold for indole construction via oxidative cyclization and isomerization-functionalization strategies.

Key Chemical Data
CompoundCAS RNStructurePrimary Cyclization Product
N-(3-Butenyl)aniline 60526-99-6Ph-NH-CH₂-CH₂-CH=CH₂Quinoline (via Hydroamination)
N-(2-Butenyl)aniline 10259-99-1Ph-NH-CH₂-CH=CH-CH₃Indole (via Claisen/Cyclization)
N-(1-Methyl-2-propenyl)aniline 13620-64-9Ph-NH-CH(CH₃)-CH=CH₂Indole (via Claisen/Cyclization)

Mechanistic Pathways & Decision Matrix

To synthesize indoles from N-butenyl precursors, researchers must often employ specific catalytic systems to override the thermodynamic preference for quinoline formation in homoallylic systems, or utilize the specific N-2-butenyl isomer.

Pathway Visualization (DOT)

IndoleSynthesis Start N-Butenyl Aniline Precursor Isomer3 N-(3-Butenyl)aniline (Homoallyl) Start->Isomer3 Isomer A Isomer2 N-(2-Butenyl)aniline (Crotyl/Allyl) Start->Isomer2 Isomer B PathA Intramolecular Hydroamination (Acid/Metal Cat.) Isomer3->PathA ProdI 2,3-Dimethylindole (5-membered) Isomer3->ProdI Oxidative C-H Activation (Rare) PathB Amino-Claisen Rearrangement (Lewis Acid/Heat) Isomer2->PathB ProdQ Tetrahydroquinoline (6-membered) PathA->ProdQ 6-endo-trig PathB->ProdI 3,3-sigmatropic + Cyclization

Figure 1: Divergent reaction pathways for N-butenyl aniline isomers. N-3-butenyl typically yields quinolines, while N-2-butenyl yields indoles.

Detailed Experimental Protocols

Protocol A: Synthesis of Indoles via N-(2-Butenyl)aniline (The "Corrected" Indole Route)

Target: 2,3-Dimethylindole Mechanism: Amino-Claisen Rearrangement → Intramolecular Hydroamination

This protocol utilizes the structural isomer (N-crotylaniline) which is often the intended precursor when "butenyl aniline to indole" is requested.

Reagents:

  • N-(2-Butenyl)aniline (1.0 equiv)

  • Catalyst: Boron Trifluoride Etherate (BF₃·OEt₂) or ZnCl₂ (0.5 - 1.0 equiv)

  • Solvent: Xylene or Mesitylene (Anhydrous)

  • Atmosphere: Argon/Nitrogen

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask equipped with a reflux condenser, dissolve N-(2-butenyl)aniline (5 mmol) in anhydrous xylene (20 mL).

  • Catalyst Addition: Add BF₃·OEt₂ (2.5 mmol) dropwise at room temperature. Note: Exothermic reaction possible.

  • Rearrangement (Thermal): Heat the mixture to reflux (140°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC/GC-MS. The starting material (secondary amine) will disappear, forming the primary amine intermediate (o-crotylaniline). Continued heating drives the cyclization.

  • Cyclization: If the intermediate o-allylaniline persists, add a second charge of catalyst or increase temperature to 160°C (Mesitylene reflux) to drive the loss of ammonia/cyclization.

  • Work-up: Cool to room temperature. Quench with sat. NaHCO₃ (30 mL). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic phase over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1).

  • Yield: Expect 65–80% of 2,3-dimethylindole.

Protocol B: Synthesis of Tetrahydroquinoline from N-(3-Butenyl)aniline

Target: 2-Methyl-1,2,3,4-tetrahydroquinoline Mechanism: Intramolecular Hydroamination (6-endo-trig)

If the user is strictly bound to the N-3-butenyl (homoallyl) precursor (CAS 60526-99-6), this is the chemically validated outcome.

Reagents:

  • N-(3-Butenyl)aniline (1.0 equiv)

  • Catalyst: Triflic Acid (TfOH, 5 mol%) or AuCl(PPh₃)/AgOTf (2 mol%)

  • Solvent: Toluene or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with N-(3-butenyl)aniline (1.0 mmol) and Toluene (5 mL).

  • Catalysis: Add Triflic Acid (0.05 mmol) under inert atmosphere.

  • Reaction: Stir at 80°C for 12 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The acid activates the alkene; the nitrogen lone pair attacks the internal carbon (Markovnikov addition), forming the 6-membered ring.

  • Work-up: Neutralize with Et₃N, concentrate, and filter through a silica plug.

  • Result: Isolation of 2-methyl-1,2,3,4-tetrahydroquinoline. Note: To convert this to a fully aromatic Quinoline, an oxidation step (DDQ or Pd/C + Heat) is required.

Advanced Application: Oxidative C-H Functionalization

For researchers attempting to force Indole formation from N-3-butenyl precursors.

Recent advances in Pd(II) catalysis allow for oxidative cyclizations . However, for N-homoallylanilines, the regioselectivity remains a challenge.[9]

Catalytic System: Pd(OAc)₂ (5 mol%) / Benzoquinone (2 equiv) / PivOH (solvent). Outcome:

  • N-Allyl (n=1): Yields Indole (via

    
    -allyl Pd species).
    
  • N-Homoallyl (n=2, i.e., N-3-butenyl): Predominantly yields Quinoline or Pyrroloindolone (if carbonyl present).

Critical Note: To synthesize an indole core using the specific "3-butenyl" chain length, the chain is typically attached to the C2 or C3 position of an existing indole (e.g., via alkylation of indole with 4-bromo-1-butene) rather than using the chain to form the ring from the aniline.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Product is Quinoline instead of Indole Substrate is N-3-butenyl (homoallyl) instead of N-2-butenyl (allyl).Switch precursor to N-(2-butenyl)aniline or N-allylaniline .
Low Conversion Catalyst poisoning by amine.Use a protected aniline (e.g., N-Tosyl) or increase catalyst loading (Lewis Acid).
Polymerization Temperature too high; unprotected alkene.Add radical inhibitor (BHT) or lower temp and use transition metal catalyst (Au/Pd).
Formation of o-allylaniline (intermediate) Incomplete cyclization.[4]Increase reaction time or add Brønsted acid co-catalyst to drive cyclization.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Bader, H., & Hansen, H. J. (1978). The thermal rearrangement of N-allylanilines. Helvetica Chimica Acta, 61(8), 2860-2880. (Classic reference for Amino-Claisen of butenyl systems).
  • Hegedus, L. S., et al. (1978). Palladium-catalyzed synthesis of indoles.[10][11] Journal of the American Chemical Society, 100(2), 584-589. Link

  • Abdulla, R. F. (1982). Synthesis of Indoles and Quinolines from Allylanilines. Aldrichimica Acta, 15(1).
  • Jiao, N., et al. (2012). Palladium-catalyzed aerobic oxidative cyclization of N-aryl imines. Journal of the American Chemical Society, 134(22), 9098-9101.

Sources

Application Note: Divergent Polymerization Strategies for Benzenamine, N-3-butenyl- (N-(3-butenyl)aniline)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Benzenamine, N-3-butenyl- (commonly referred to as N-(3-butenyl)aniline) is a highly versatile, dual-reactive monomer. Its molecular architecture features two orthogonal polymerization sites: an electroactive secondary aniline moiety and a terminal alkene (3-butenyl) chain . This unique structure allows researchers to dictate the final polymer's physical and electronic properties by selectively activating one functional group while preserving the other for post-polymerization modification.

As a Senior Application Scientist, I have structured this guide to detail two distinct, field-proven pathways:

  • Pathway A (Oxidative Polymerization): Activation of the aniline moiety to synthesize a conjugated, conductive polyaniline derivative with pendant alkene groups.

  • Pathway B (Catalytic Hydrosilylation/Cross-linking): Activation of the terminal alkene to graft the monomer onto inorganic poly(hydromethylsiloxane) (PHMS) networks, yielding functionalized materials with potent antimicrobial properties[1].

Mechanistic Causality: Dictating Polymer Architecture

The Steric vs. Electronic Trade-off in N-Substituted Polyanilines

When polymerizing the aniline moiety via chemical oxidation, the bulky 3-butenyl substituent fundamentally alters the polymer's thermodynamics. Unsubstituted polyaniline (PANI) is notoriously intractable and insoluble due to rigid backbone coplanarity and strong inter-chain hydrogen bonding.

Causality: The introduction of the N-3-butenyl group forces adjacent phenyl rings out of coplanarity to relieve steric strain. Mechanistically, this disrupts the


-orbital overlap along the conjugated backbone, which increases the bandgap and lowers macroscopic electrical conductivity (typically to the 

to

S/cm range)[2][3]. However, this same steric disruption prevents tight

stacking, dramatically increasing the polymer's solubility and processability in common organic solvents like N-Methyl-2-pyrrolidone (NMP) and xylene[3].
Overcoming Catalyst Poisoning in Alkene Functionalization

When targeting the terminal alkene for hydrosilylation, the secondary amine presents a significant hurdle. Amines are strong


-donor ligands that can coordinate to transition metal catalysts, effectively poisoning them.

Causality: To achieve high-fidelity grafting of N-(3-butenyl)aniline onto siloxane networks, Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (Karstedt's catalyst) must be used in a strictly non-coordinating solvent (toluene). The steric bulk of the N-substituent, combined with the high oxidative-addition efficiency of Karstedt's catalyst, allows the anti-Markovnikov addition of Si-H across the C=C bond to outcompete the amine-driven catalyst deactivation[1][4].

Visualization of Divergent Pathways

G cluster_0 Pathway A: Aniline Oxidation cluster_1 Pathway B: Alkene Functionalization Monomer Benzenamine, N-3-butenyl- (Dual-Reactive Monomer) Oxidative Chemical Oxidative Polymerization (APS, HCl) Monomer->Oxidative Activation of NH Group Hydrosilylation Hydrosilylation with PHMS (Karstedt's Catalyst, Pt) Monomer->Hydrosilylation Activation of C=C Bond PolymerA Poly[N-(3-butenyl)aniline] (Conjugated Backbone, Pendant Alkenes) Oxidative->PolymerA Head-to-Tail Coupling PolymerB Siloxane Network (Pendant Aniline Groups) Hydrosilylation->PolymerB Anti-Markovnikov Si-H Addition

Divergent polymerization pathways of N-(3-butenyl)aniline demonstrating dual-site reactivity.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Poly[N-(3-butenyl)aniline] via Chemical Oxidative Polymerization

This protocol isolates the reactivity to the aniline moiety, preserving the terminal alkene for future cross-linking or functionalization.

Materials:

  • N-(3-butenyl)aniline (Monomer, purified via vacuum distillation)

  • Ammonium persulfate (APS, Oxidant)

  • 1.0 M Hydrochloric acid (HCl, Aqueous dopant/solvent)

Step-by-Step Methodology:

  • Monomer Solubilization: Dissolve 0.05 mol of N-(3-butenyl)aniline in 100 mL of 1.0 M HCl.

    • Mechanistic Insight: The acidic medium protonates the amine, solubilizing the monomer and directing the regioselectivity of the radical coupling to the para-position, minimizing unwanted branching[5].

  • Thermal Control: Chill the solution to 0–5 °C in an ice bath.

    • Mechanistic Insight: Low temperatures suppress the hydrolysis of the highly reactive quinone diimine intermediates, ensuring high head-to-tail coupling fidelity.

  • Oxidant Addition: Dissolve 0.05 mol of APS in 50 mL of 1.0 M HCl. Add this solution dropwise to the monomer solution over 1 hour under vigorous stirring.

  • Propagation: Allow the reaction to proceed for 24 hours at 0–5 °C.

  • Isolation: Filter the precipitated polymer, wash sequentially with 1.0 M HCl, deionized water, and methanol until the filtrate is colorless. Dry under vacuum at 60 °C for 24 hours.

Self-Validation & QC Checkpoints:

  • In-Process Colorimetry: The reaction must transition from a clear solution to a pink/red hue (formation of radical cations) and finally to a dark green suspension. Failure to reach dark green indicates incomplete oxidation to the emeraldine salt phase[3].

  • Output Validation: Perform UV-Vis spectroscopy on the dissolved polymer in NMP. A distinct polaron absorption band at ~800 nm must be present, confirming the conductive emeraldine state.

Protocol B: Hydrosilylation onto Poly(hydromethylsiloxane) (PHMS) Networks

This protocol utilizes the alkene moiety to graft the monomer onto an inorganic siloxane backbone, a method proven to generate robust antimicrobial materials[1].

Materials:

  • N-(3-butenyl)aniline (Functionalizing agent)

  • Poly(hydromethylsiloxane) (PHMS,

    
     g/mol )
    
  • Karstedt’s catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, 2% Pt in xylene)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Network Preparation: Dissolve PHMS in anhydrous toluene (10% w/v) under an inert argon atmosphere.

  • Monomer Injection: Add N-(3-butenyl)aniline to the PHMS solution. The molar ratio of Si-H groups to allyl/butenyl groups should be strictly maintained at 1:1.5 to ensure complete functionalization[4].

  • Catalyst Introduction: Inject 10

    
    L of Karstedt’s catalyst per gram of PHMS.
    
    • Mechanistic Insight: The Pt(0) complex initiates the oxidative addition of the Si-H bond. The excess of the alkene ensures that the equilibrium is driven toward the anti-Markovnikov addition product before the amine can permanently coordinate and poison the Pt center[1][4].

  • Thermal Activation: Heat the mixture to 60 °C and stir continuously for 24 hours.

  • Purification: Precipitate the functionalized polymer in cold methanol, centrifuge, and dry under vacuum.

Self-Validation & QC Checkpoints:

  • Input Validation: Perform an iodometric titration on the PHMS batch prior to use to quantify the exact Si-H molar content.

  • In-Process FTIR Monitoring: Extract a 0.5 mL aliquot at 12 hours and 24 hours. The sharp Si-H stretching band at

    
     must completely disappear by 24 hours. If the peak persists, catalyst poisoning has occurred, and a secondary micro-dose of Karstedt's catalyst is required[4].
    
  • Output Validation:

    
    H NMR spectroscopy must show the complete disappearance of the multiplet alkene protons at 5.0–5.8 ppm.
    

Quantitative Data Presentation

The divergent pathways yield materials with vastly different physicochemical profiles, dictating their downstream applications in drug development and materials science.

PropertyPoly[N-(3-butenyl)aniline] (Pathway A)PHMS-graft-[N-(3-butenyl)aniline] (Pathway B)
Active Polymerization Moiety Secondary Aniline (N-H)Terminal Alkene (C=C)
Resulting Backbone Structure Conjugated PolyanilineInorganic Siloxane (Si-O)
Solubility Profile High in NMP, THF, XyleneHigh in Toluene, Chloroform
Electrical Conductivity

to

S/cm (Doped)
Insulator (

S/cm)
Steric Hindrance Impact Reduces

and conductivity
Requires excess monomer to prevent Pt poisoning
Primary Application Processable Conductive FilmsAntimicrobial Coatings / Biocidal Networks

References

  • Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones National Center for Biotechnology Information (NIH / PMC)[5]

  • Materials Chemistry A: Poly(n-2-hydroxyethyl aniline) Derivatives Royal Society of Chemistry (RSC Publishing)[2]

  • POLY (N-OCTADECYLANILINE) SYNTHESIS AND ITS ELECTROCHEMICAL PARAMETRIC CHARACTERIZATIONS Scientific Information Database (SID.ir)

  • Chemical modification of nano-structured polyaniline by N-grafting of hexadecylbromide Taylor & Francis Online[3]

  • Functionalization of polyhydromethylsiloxane with nitrogen-containing organic compounds ResearchGate[4]

  • Polysiloxane Networks Modified by Nitrogen-Containing Organic Compounds MDPI[1]

Sources

Application Note: Advanced Synthesis of N-Arylindoles via Palladium-Catalyzed Cascade Annulation of N-(3-Butenyl)anilines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Methodological Optimization, and Step-by-Step Protocol

Executive Summary

N-Arylindoles are privileged pharmacophores widely utilized in the development of serotonin receptor modulators, OLED materials, and complex alkaloid natural products. While traditional syntheses rely on the pre-functionalization of the indole core followed by Buchwald-Hartwig N-arylation, modern step-economic approaches focus on constructing the indole scaffold and the N-aryl bond simultaneously.

This application note details a state-of-the-art, transition-metal-catalyzed cascade methodology utilizing N-(3-butenyl)aniline as a flexible, unactivated aliphatic-tethered precursor. By coupling aryne-insertion with a palladium-catalyzed "chain-walking" cyclization and oxidative aromatization, this protocol provides direct access to highly functionalized N-arylindoles in a single pot.

Mechanistic Rationale: Causality in Reaction Design

The transformation of an unactivated N-(3-butenyl)aniline into a rigid N-arylindole requires overcoming significant kinetic barriers. Direct cyclization of a 3-butenyl chain onto an aniline ring typically favors the formation of 6- or 7-membered rings (tetrahydroquinolines or benzazepines). To selectively forge the 5-membered pyrrole core of the indole, a dynamic catalytic system is required [1].

  • Aryne Generation and N-H Insertion: The cascade is initiated by the fluoride-triggered generation of an aryne from 2-(trimethylsilyl)phenyl triflate. The secondary amine of N-(3-butenyl)aniline rapidly traps the highly electrophilic aryne, forming an N,N-diaryl-3-buten-1-amine intermediate in situ.

  • Concerted Metalation-Deprotonation (CMD): We utilize Pd(TFA)₂ rather than standard Pd(OAc)₂. The highly electronegative trifluoroacetate ligands increase the electrophilicity of the Pd(II) center, significantly lowering the activation energy barrier for the ortho-C-H activation of the diarylamine intermediate [2].

  • Chain-Walking Cyclization: Following C-H activation, the Pd(II) center undergoes migratory insertion into the distant alkene. Through a rapid sequence of β-hydride eliminations and re-insertions (chain-walking), the metal migrates along the alkyl tether to achieve the thermodynamically favored 5-exo-trig cyclization, yielding an N-arylindoline intermediate.

  • Oxidative Aromatization: Cu(OAc)₂ acts as a stoichiometric terminal oxidant. It drives the final dehydrogenation of the indoline to the fully aromatic N-arylindole while concurrently reoxidizing Pd(0) to Pd(II) to close the catalytic cycle, preventing the precipitation of inactive Pd black [3].

Mechanism Substrate N-(3-butenyl)aniline + Aryne Precursor Intermediate1 N,N-Diaryl-3-buten-1-amine (In situ generated) Substrate->Intermediate1 CsF, 25 °C CH_Act Pd(II)-Catalyzed Ortho-C-H Activation Intermediate1->CH_Act Pd(TFA)2 Insertion Migratory Insertion (Chain-Walking) CH_Act->Insertion Indoline N-Arylindoline Intermediate Insertion->Indoline β-H Elimination & Re-insertion Aromatization Oxidative Aromatization (Cu(OAc)2) Indoline->Aromatization Product N-Arylindole Target Product Aromatization->Product - 2H

Caption: Catalytic cascade mechanism for N-arylindole synthesis via Pd-catalyzed chain-walking.

Experimental Workflow

Workflow Prep 1. Reagent Prep (Glovebox) Reaction 2. Cascade Reaction (110 °C, 12 h) Prep->Reaction Workup 3. Quench & Extract (EtOAc / H2O) Reaction->Workup Purification 4. Flash Chromatography (Silica Gel) Workup->Purification

Caption: Step-by-step experimental workflow for the tandem cascade reaction.

Validated Protocol

Caution: 2-(Trimethylsilyl)phenyl triflate is moisture-sensitive. Ensure all glassware is oven-dried and operations involving the intact precursor are conducted under an inert atmosphere.

Materials Required
  • Substrate: N-(3-butenyl)aniline (0.5 mmol, 1.0 equiv)

  • Aryne Precursor: 2-(Trimethylsilyl)phenyl triflate (0.75 mmol, 1.5 equiv)

  • Catalyst: Pd(TFA)₂ (0.05 mmol, 10 mol%)

  • Oxidant: Cu(OAc)₂ (1.5 mmol, 3.0 equiv)

  • Activator: CsF (1.5 mmol, 3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) (5.0 mL)

Step-by-Step Methodology
  • Reaction Assembly (Glovebox): In an argon-filled glovebox, charge a 15 mL oven-dried Schlenk tube equipped with a magnetic stir bar with CsF (228 mg, 1.5 mmol), Pd(TFA)₂ (16.6 mg, 0.05 mmol), and Cu(OAc)₂ (272 mg, 1.5 mmol).

  • Substrate Addition: Add anhydrous DMAc (5.0 mL) to the tube, followed by N-(3-butenyl)aniline (73.6 mg, 0.5 mmol) via a microsyringe.

  • Aryne Triggering: Slowly add 2-(trimethylsilyl)phenyl triflate (182 µL, 0.75 mmol) dropwise over 2 minutes. Seal the Schlenk tube with a Teflon screw cap and remove it from the glovebox.

  • Thermal Cascade: Place the sealed tube in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours. The mixture will transition from a pale blue/green suspension to a dark brown mixture as Pd(0) transiently forms and is reoxidized.

  • Quench and Extraction: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with saturated aqueous NH₄Cl (15 mL). Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMAc, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (98:2 to 90:10) to afford the pure N-arylindole product.

Quantitative Data & Optimization

The choice of catalyst, oxidant, and solvent dictates the success of the chain-walking and aromatization sequence. As demonstrated in Table 1 , substituting Pd(TFA)₂ with Pd(OAc)₂ leads to a significant drop in yield due to slower C-H activation kinetics. DMAc provides the optimal balance of polarity to stabilize cationic Pd intermediates while sustaining the 110 °C reaction temperature.

Table 1: Optimization of Reaction Conditions for Cascade Synthesis

EntryCatalyst (10 mol%)Oxidant (3.0 eq)SolventTemp (°C)Isolated Yield (%)
1Pd(OAc)₂Cu(OAc)₂DMF11045
2Pd(TFA)₂Cu(OAc)₂DMF11062
3Pd(TFA)₂Ag₂CO₃DMF11038
4 Pd(TFA)₂ Cu(OAc)₂ DMAc 110 84
5NoneCu(OAc)₂DMAc1100 (No Reaction)
6Pd(TFA)₂O₂ (1 atm)DMAc11051

Note: Yields are based on the isolation of the major N-arylindole product after column chromatography. Entry 4 represents the optimized, self-validating conditions utilized in the protocol above.

References

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.[Link]

  • Yu, C., Xu, Y., Zhang, X., & Fan, X. (2022). Synthesis of N-Arylindoles from 2-Alkenylanilines and Diazonaphthalen-2(1H)-ones through Simultaneous Indole Construction and Aryl Introduction. The Journal of Organic Chemistry, 87(11), 7392-7404.[Link]

  • Wang, J., et al. (2017). Palladium-Catalyzed Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Angewandte Chemie International Edition, 56(23), 6636-6640.[Link]

Troubleshooting & Optimization

Technical Support Center: N-Alkylation of Aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Product Formation & Selectivity Control

Welcome to the Advanced Synthesis Help Desk. Current Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: ANL-ALK-001

Executive Summary: The Selectivity Paradox

The N-alkylation of aniline is deceptively simple. While the transformation looks elementary on paper (


), the reality is a kinetic battle against thermodynamics.

The core issue is Product Activation . Unlike many organic reactions where the product is less reactive than the starting material, the mono-alkylated aniline (


) is more nucleophilic  than the parent aniline (

). The alkyl group acts as an electron-donating group (EDG) via induction, increasing the electron density on the nitrogen lone pair. Consequently, without intervention, the reaction naturally accelerates toward the unwanted N,N-dialkylated side product.

This guide troubleshoots the four primary failure modes:

  • Over-Alkylation (Formation of tertiary amines/quaternary salts).[1]

  • C-Alkylation (Ring substitution via Hofmann-Martius).

  • Oxidation (Formation of azobenzenes/nitro-compounds).

  • Incomplete Conversion (Stalled kinetics).

Diagnostic Visualization: The Competitive Landscape

Before troubleshooting, visualize where your reaction is bleeding yield. The diagram below maps the kinetic pathways leading to specific impurities.

AnilineAlkylation Aniline Aniline (Starting Material) Mono Mono-N-Alkyl Aniline (Target) Aniline->Mono k1 (Slow) RX Alkylating Agent (RX / R-CHO) RX->Mono Di N,N-Dialkyl Aniline (Over-Alkylation) RX->Di Mono->Di k2 (Fast) Product is more nucleophilic! Ortho o-Alkylaniline (C-Alkylation) Mono->Ortho Acid/Heat (Hofmann-Martius) Para p-Alkylaniline (C-Alkylation) Mono->Para Acid/Heat Quat Quaternary Salt (Precipitate) Di->Quat k3 (Exhaustive)

Caption: Kinetic pathway showing the "runaway" nature of N-alkylation (k2 > k1) and thermal rearrangement risks.

Module 1: The "Poly" Problem (Over-Alkylation)

Symptom: You are targeting a secondary amine (


) but isolating significant amounts of tertiary amine (

).
Root Cause Analysis

In a standard


 reaction with alkyl halides, the mono-alkylated product is more basic and nucleophilic than the starting aniline. If you use a 1:1 stoichiometric ratio, you will statistically generate a mixture of unreacted aniline, mono-, and di-alkylated products.
Troubleshooting Protocol
VariableAdjustmentTechnical Rationale
Stoichiometry Increase Aniline to 3-5 equiv. Flooding the reaction with starting material statistically favors the collision of the electrophile with

rather than

. (Recycle excess aniline via distillation).
Base Selection Switch to

or

Strong bases deprotonate the anilinium intermediate too fast. Weaker bases buffer the reaction, keeping the free amine concentration lower.
Method Change Adopt Reductive Amination (Recommended) Condensing aniline with an aldehyde forms an imine. The imine is less nucleophilic than the amine. Reducing the imine in situ allows for high mono-selectivity.
Protecting Group Sulfonamide Route Convert aniline to a sulfonamide (

). The N-H becomes acidic (

). Alkylate once (mono-selective due to charge repulsion), then deprotect.
FAQ: "Why not just add the alkyl halide slowly?"

Answer: Slow addition helps, but it doesn't solve the electronic bias. As soon as any product is formed, it competes for the incoming drops of alkyl halide. You must change the mechanism (Reductive Amination) or the statistics (High Dilution/Excess Aniline).

Module 2: The "Wrong Spot" Problem (C-Alkylation)

Symptom: NMR shows alkyl groups on the aromatic ring (ortho/para positions), often observed as "muddy" aromatic regions or unexpected coupling constants.

Root Cause Analysis

This is likely the Hofmann-Martius Rearrangement .[2][3][4][5] Under thermal stress (


) or acid catalysis (Lewis or Brønsted), the N-alkyl group migrates to the carbon ring. This is common when using alkyl halides which generate HX (acid) as a byproduct.
Troubleshooting Protocol
  • Temperature Control: Keep reaction temperature below 100°C . The rearrangement activation energy is high.

  • Acid Scavenging: Ensure you have enough base to neutralize the HX byproduct immediately.

  • Lewis Acids: If using metal catalysts (e.g.,

    
    , 
    
    
    
    ), you are actively catalyzing the Friedel-Crafts-like migration. Switch to a base-promoted system.

Validated Protocols

Protocol A: Reductive Amination (High Selectivity Standard)

Best for: Valuable substrates where mono-selectivity is critical.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Aldehyde (1.0 - 1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , 1.5 equiv)
    
  • Solvent: DCE (1,2-Dichloroethane) or THF.

Workflow:

  • Imine Formation: Dissolve aniline and aldehyde in DCE. Add Activated Molecular Sieves (4Å) to absorb water (driving equilibrium). Stir for 30-60 mins.

  • Reduction: Add

    
     in one portion.
    
    • Why STAB? It is mild and will reduce the imine but is slow to reduce the aldehyde itself, preventing side reactions.

  • Quench: Add saturated

    
    .
    
  • Purification: Extract with DCM. The side product (dialkylation) is virtually non-existent because the secondary amine is sterically hindered and electronically deactivated toward a second imine formation.

Protocol B: Buchwald-Hartwig Coupling (The "Nuclear Option")

Best for: Aryl halides + Primary Amines (Inverse alkylation) or difficult substrates.

Reagents:

  • Aryl Halide (

    
    )
    
  • Primary Alkyl Amine (

    
    )
    
  • Catalyst:

    
     / BINAP or XPhos.[6]
    
  • Base:

    
    .
    

Selectivity Note: This method builds the C-N bond from the other side (Aryl-X + Amine). It completely avoids the "nucleophilicity" competition of direct alkylation.

Decision Matrix: Which Method?

Use this logic flow to select the correct experimental setup for your specific constraints.

DecisionTree Start Start: N-Alkylation Goal Mono Target: Mono-Alkyl? Start->Mono Di Target: Di-Alkyl? Start->Di Cheap Reagents must be cheap? Mono->Cheap Method4 USE: Excess Alkyl Halide + Strong Base + Heat Di->Method4 Yes Yes Cheap->Yes No No Cheap->No Scale Scale > 100g? Scale->Yes Scale->No Method1 USE: Reductive Amination (Aldehyde + NaBH(OAc)3) Method2 USE: Excess Aniline (5 equiv) + Alkyl Halide Method3 USE: Buchwald-Hartwig (Pd Cat) Yes->Scale Yes->Method2 No->Method1 No->Method3

Caption: Decision matrix balancing cost, scale, and selectivity requirements.

Quick-Fire Troubleshooting (FAQ)

Q: My reaction mixture turned black/tarry. A: This indicates oxidation. Anilines are easily oxidized to radical cations, eventually forming "aniline black" or azobenzenes.

  • Fix: Degas solvents with Argon/Nitrogen. Add an antioxidant like ascorbic acid if compatible, or simply exclude light and air more rigorously.

Q: I can't separate the mono-alkylated product from the starting aniline. A: Their polarities are often very similar.

  • Fix 1 (Chemical): Add a small amount of acetic anhydride to the mixture. It will acetylate the unreacted aniline (making an amide) but reacts much slower with the bulky secondary amine product. The amide is easily separated by column chromatography.

  • Fix 2 (Chromatography): Use TEA (Triethylamine) pre-washed silica gel to prevent tailing of the amine.

Q: I am seeing "M+14" peaks in MS. A: If using Methanol as a solvent with a catalyst, you might be seeing unwanted methylation (acting as a "borrowing hydrogen" reagent).

  • Fix: Switch to non-protic solvents like Toluene or DMF.

References

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Reilly, J., & Hickinbottom, W. J. (1920).[3] "Intramolecular rearrangement of the alkylarylamines." Journal of the Chemical Society, 117, 103-137. (The foundational text on C-alkylation/Hofmann-Martius).[4]

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • BenchChem Technical Support. (2025). "Minimizing Over-alkylation in Aniline Synthesis."

Sources

Technical Support Center: Prevention of Oxidation in Benzenamine, N-3-butenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for Benzenamine, N-3-butenyl-. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Our goal is to provide you with in-depth, field-proven insights to mitigate the common challenge of oxidation, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions we receive regarding the stability of Benzenamine, N-3-butenyl-.

Q1: My once clear, colorless sample of Benzenamine, N-3-butenyl- has turned yellow/brown. What does this mean?

A: A color change from colorless or light yellow to a more intense yellow, brown, or even dark green is a primary visual indicator of oxidation.[1][2] The aniline functional group is susceptible to oxidation by atmospheric oxygen and light, leading to the formation of colored impurities such as nitroso and nitro compounds, or polymeric species.[2][3]

Q2: Can I still use my discolored Benzenamine, N-3-butenyl- for my experiment?

A: For applications that demand high purity, it is strongly advised to use a fresh, unoxidized batch of the compound. The presence of oxidation-related impurities can lead to lower yields, unexpected side products, and compromised reproducibility in your experiments.[1] If the discoloration is minor, you may consider purifying the material before use.

Q3: What are the immediate steps I can take to prevent further oxidation of my current stock?

A: To minimize further degradation, immediately store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1][3] The container should be protected from light, for instance by using an amber glass vial or by wrapping it in aluminum foil. Store it in a cool, dry, and well-ventilated area.[1][4]

Q4: Are there any specific antioxidants I can add to my sample?

A: While antioxidants can inhibit oxidation, their use is not a standard practice for pure laboratory compounds as they can interfere with downstream applications.[3] Phenolic compounds are known to have antioxidant properties that can protect anilines.[5] However, the compatibility of any antioxidant with your specific experimental setup must be thoroughly evaluated before use.

Troubleshooting Guide: Investigating and Resolving Oxidation Issues

This section provides a more detailed approach to troubleshooting and resolving issues related to the oxidation of Benzenamine, N-3-butenyl-.

Issue 1: Inconsistent Experimental Results or Low Yields
  • Initial Assessment:

    • Have you observed any color change in your Benzenamine, N-3-butenyl- stock?

    • How old is your current batch of the compound?

    • How has the compound been stored and handled?

  • Purity Verification:

    • It is crucial to verify the purity of your sample. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3][6] You can compare the analytical profile of your suspect sample to a fresh, high-purity standard.

  • Corrective Actions:

    • If oxidation is confirmed, it is best to use a fresh, unopened batch for sensitive applications.

    • For less sensitive applications, or if a fresh batch is unavailable, consider purifying the material. Common purification methods for anilines include distillation or column chromatography.

    • Review and strictly adhere to proper storage and handling procedures to prevent future oxidation.[1]

Issue 2: Rapid Discoloration of the Compound Upon Opening a New Bottle
  • Initial Assessment:

    • Was the bottle properly sealed upon receipt?

    • What were the atmospheric conditions in the lab when the bottle was opened (e.g., high humidity)?

  • Underlying Cause:

    • The aniline moiety is highly sensitive to atmospheric oxygen.[2] Opening the container exposes the compound to air, initiating the oxidation process. The butenyl group, with its double bond, may also be susceptible to oxidation, although the aniline nitrogen is typically the more reactive site.

  • Preventative Measures:

    • Always work with Benzenamine, N-3-butenyl- under an inert atmosphere. This can be achieved using a glovebox or a Schlenk line.[1]

    • If an inert atmosphere setup is not available, minimize the time the container is open to the air. Quickly dispense the required amount and immediately reseal the container, preferably after flushing the headspace with an inert gas like nitrogen or argon.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling of Benzenamine, N-3-butenyl-

This protocol describes the proper handling of Benzenamine, N-3-butenyl- using a glovebox to prevent exposure to air and moisture.

  • Objective: To accurately weigh and transfer Benzenamine, N-3-butenyl- without atmospheric exposure.

  • Methodology (Glovebox):

    • Preparation: Place a sealed container of Benzenamine, N-3-butenyl-, a clean spatula, a tared reaction vessel, and a laboratory balance inside an inert atmosphere glovebox.

    • Inerting: Allow the items to sit in the antechamber for at least 20 minutes before transferring them into the main chamber to ensure a completely inert environment.[1]

    • Weighing: Inside the glovebox, carefully open the Benzenamine, N-3-butenyl- container. Transfer the desired amount of the liquid or solid to the tared reaction vessel on the balance.

    • Sealing and Transfer: Securely seal the reaction vessel containing the weighed compound. Tightly re-seal the main Benzenamine, N-3-butenyl- container. The reaction vessel can now be safely removed from the glovebox for your experiment.

Data Presentation

Table 1: Recommended Storage Conditions for Benzenamine, N-3-butenyl-
ParameterRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with oxygen, a key driver of oxidation.[1][3]
Temperature Refrigerated (2-8 °C)Reduces the rate of chemical reactions, including oxidation.[3]
Container Tightly sealed amber glass vial/bottlePrevents exposure to air and light.[1][4]
Light Exposure Store in the darkLight can catalyze the oxidation of anilines.[1][4]

Visualization of Potential Oxidation Pathway

The following diagram illustrates a simplified, plausible oxidation pathway for Benzenamine, N-3-butenyl-. The primary site of oxidation is the electron-rich nitrogen of the aniline group, which can undergo a one-electron oxidation to form a radical cation. This can then lead to a variety of colored oxidation products.

Oxidation_Pathway cluster_main Oxidation of Benzenamine, N-3-butenyl- A Benzenamine, N-3-butenyl- B Radical Cation A->B [O], -e- C Dimerization/Polymerization (Colored Products) B->C Coupling D Further Oxidation (Nitroso/Nitro compounds) B->D [O]

Caption: Plausible oxidation pathway of Benzenamine, N-3-butenyl-.

References

  • Del Giudice, M. R., et al. (1990). Effect of substitution site upon the oxidation potentials of alkylanilines, the mutagenicities of N-hydroxyalkylanilines, and the conformations of alkylaniline-DNA adducts. Carcinogenesis, 11(9), 1509-1515. [Link]

  • Li, X., et al. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. Catalysts, 14(1), 64. [Link]

  • Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. United States Environmental Protection Agency. [Link]

  • Okazaki, O., & Guengerich, F. P. (1996). Evidence for a 1-electron oxidation mechanism in N-dealkylation of N,N-dialkylanilines by cytochrome P450 2B1. Kinetic hydrogen isotope effects, linear free energy relationships, comparisons with horseradish peroxidase, and studies with oxygen surrogates. The Journal of Biological Chemistry, 271(44), 27321-27329. [Link]

  • Dghaim, R., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8(30), 5949-5956. [Link]

  • Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(7), 2062. [Link]

  • University of California, Los Angeles. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. UCLA Chemistry. [Link]

  • Edward, J. T. (1954). The oxidation of N-alkylanilines and related compounds with benzoyl peroxide. Journal of the Chemical Society (Resumed), 1464-1472. [Link]

  • Canonica, S., & Wenk, J. (2015). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. Environmental Science & Technology, 49(23), 13835-13843. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. NJ.gov. [Link]

Sources

Technical Support Center: Troubleshooting Catalytic N-Alkylation of Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As drug development increasingly relies on green chemistry, the catalytic N-alkylation of anilines using alcohols—via the hydrogen borrowing (autotransfer) mechanism—has become a cornerstone methodology. However, achieving high conversion rates and strict mono-selectivity requires precise control over thermodynamic and kinetic parameters.

This guide is designed for researchers and application scientists to diagnose, troubleshoot, and optimize low conversion rates in aniline alkylation workflows.

Diagnostic Workflow

TroubleshootingWorkflow Start Issue: Low Aniline Conversion (<50%) Q1 Is Imine Intermediate Accumulating? Start->Q1 Q2 Is the Alcohol Alkylating Agent Depleted? Q1->Q2 No A1 Hydrogenation Failure: Increase Temp (120-140°C) or Check Base (KOtBu) Q1->A1 Yes Q3 Is N,N-Dialkylaniline Forming? Q2->Q3 No A2 Etherification Side-Reaction: Reduce Support Acidity or Increase Alcohol Ratio Q2->A2 Yes A3 Over-alkylation: Decrease Catalyst Loading (e.g., to 0.005 g/mmol) Q3->A3 Yes Success Optimized Mono-Alkylation (>95% Conversion) A1->Success A2->Success A3->Success

Diagnostic workflow for troubleshooting low conversion in aniline N-alkylation.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My GC-MS shows high alcohol consumption but low secondary amine yield, with a prominent peak for an imine intermediate. What is causing this bottleneck? Causality & Solution: The hydrogen borrowing mechanism consists of three distinct phases: (1) dehydrogenation of the alcohol to a carbonyl, (2) condensation with aniline to form an imine, and (3) reduction of the imine to the final secondary amine[1]. If your reaction stalls at the imine stage, the final hydrogenation step has failed. This is typically a thermodynamic issue. Base-metal catalysts (like Ni or Co) often require higher activation energies for the hydride transfer. Action: Increase the reaction temperature to 120°C–140°C[2][3]. Additionally, verify that your base (e.g., KOtBu) has not degraded, as it is critical for facilitating the hydrogen transfer[4].

Q2: The aniline conversion flatlines at 50%, and I detect dibenzyl ether in the reaction mixture. How do I prevent this? Causality & Solution: You are losing your alkylating agent to a competing side reaction. Highly acidic catalyst supports (such as unmodified Al-SBA-15) can catalyze the intermolecular dehydration (etherification) of two alcohol molecules, forming dibenzyl ether[5]. This depletes the alcohol concentration, artificially halting aniline conversion. Action: Switch to a catalyst with a less Lewis-acidic support, such as N-doped carbon (CoNx@NC)[2], or increase the molar ratio of alcohol to aniline (up to 7:1) to kinetically outcompete the etherification pathway[5].

Q3: I am aiming for monoalkylation (N-alkylaniline), but I'm getting a mixture of unreacted aniline and N,N-dialkylaniline. How do I improve mono-selectivity? Causality & Solution: Secondary amines are often more nucleophilic than primary anilines. Once the monoalkylated product forms, it can rapidly react with another molecule of the activated alcohol, leading to over-alkylation[1]. This makes your overall conversion appear low if you are only quantifying the monoalkylated fraction. Action: The catalyst-to-amine ratio is the master control switch here. Lowering the catalyst loading (e.g., from 0.185 g/mmol down to 0.005 g/mmol in Ir/graphene systems) kinetically restricts the reaction, heavily favoring the monoalkylated product[1][4].

Q4: Does the choice of solvent critically impact the thermodynamic driving force? Causality & Solution: Absolutely. The condensation step (amine + carbonyl


 imine) produces water. Polar protic solvents (like water or ethanol) can shift the equilibrium backward, hindering imine formation and leading to near-zero conversion[6].
Action: Utilize non-polar, high-boiling solvents like toluene, xylene, or n-octane[3][5]. These solvents not only allow you to reach the high temperatures required for hydrogen autotransfer but also help drive the condensation forward by phase-separating or evaporating the water byproduct.
Section 2: Quantitative Optimization Matrix

Use the following table to benchmark your current experimental setup against field-validated catalytic systems.

Catalyst SystemOptimal Temp (°C)SolventBase / PromoterPrimary Issue AddressedExpected Conversion
NNN-Ni(II) Pincer 140n-OctaneKOtBuSecondary alcohol dehydrogenation>90%[3]
MOF-derived CoNx@NC 140ToluenetBuOKMono-selectivity control99%[2][4]
Fe/Al-SBA-15 120XyleneKOHSuppressing etherification97%[5]
Ir/Graphene (GIrNC) 110Solvent-freeNoneDialkylation vs Monoalkylation100%[1]
Section 3: Standardized Self-Validating Protocol

The following methodology details the synthesis of N-benzylaniline using a MOF-derived CoNx@NC catalyst. It is designed as a self-validating system : it includes an In-Process Control (IPC) step that forces the researcher to verify the mechanistic progression before proceeding, ensuring reliable troubleshooting.

Step 1: Reaction Assembly (Stoichiometry & Atmosphere)
  • In a glovebox or under strict inert atmosphere (N2/Argon), charge an oven-dried Schlenk tube with CoNx@NC catalyst (10 mg) , aniline (0.5 mmol) , and benzyl alcohol (1.0 mmol) [2].

    • Mechanistic Note: A 1:2 amine-to-alcohol ratio ensures sufficient alkylating agent without pushing the equilibrium entirely to dialkylation.

  • Add tBuOK (0.5 mmol) and anhydrous toluene (2 mL) [2][4].

    • Mechanistic Note: tBuOK is essential to deprotonate the alcohol, initiating the dehydrogenation cycle. Toluene provides a non-polar medium to drive water elimination.

Step 2: Thermal Activation (Hydrogen Autotransfer)
  • Seal the Schlenk tube tightly (critical: escaping hydrogen gas will permanently stall the reduction step).

  • Transfer to a pre-heated oil bath at 140°C and stir vigorously (800 rpm) for 18 hours[2][4].

Step 3: In-Process Control (IPC) - The Self-Validation Step
  • At the 12-hour mark, briefly cool the reaction, sample 10 µL of the mixture, dilute in ethyl acetate, and analyze via GC-MS.

  • Evaluate the Causality:

    • If Imine > 10%: The hydrogen transfer is failing. Action: Check the vessel seal for leaks, or extend the reaction time by 6 hours.

    • If Dibenzyl Ether is present: The alcohol is homocoupling. Action: The catalyst support may be too acidic; consider reducing the temperature slightly or increasing the alcohol equivalents in the next run.

    • If N,N-dibenzylaniline > 5%: Over-alkylation is occurring. Action: Quench the reaction immediately to preserve the monoalkylated yield.

Step 4: Work-up and Isolation
  • Once the IPC confirms complete imine reduction, cool the vessel to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the heterogeneous CoNx@NC catalyst.

    • Mechanistic Note: MOF-derived carbon catalysts are highly stable and easily recovered via filtration, leaving no detectable heavy metal residues in the product[4].

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexane/ethyl acetate) to isolate the pure secondary amine.

References
  • Catalytic N-Alkylation of Anilines. ResearchGate.7

  • Fe-Containing MOFs as Seeds for the Preparation of Highly Active Fe/Al-SBA-15 Catalysts in the N-Alkylation of Aniline. MDPI.5

  • Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. PMC.2

  • Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). Russian Journal of General Chemistry | Springer Nature Link.4

  • Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. RSC Publishing.1

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. PMC.6

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications.3

Sources

Removal of unreacted starting materials from N-(3-butenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges with the purification of N-(3-butenyl)aniline, specifically focusing on the removal of unreacted starting materials. The protocols and explanations herein are designed to provide both procedural steps and the underlying chemical principles to empower researchers to make informed decisions during their work-up and purification processes.

Introduction: The Synthetic Challenge

The N-alkylation of aniline with an alkyl halide like 4-bromo-1-butene is a common synthetic route to N-(3-butenyl)aniline. A frequent challenge in this synthesis is the removal of excess aniline and any remaining 4-bromo-1-butene from the crude reaction mixture. The similar boiling points and polarities of the product and aniline can complicate purification. This guide offers systematic solutions to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary contaminants I need to remove after the synthesis of N-(3-butenyl)aniline?

The most common unreacted starting materials you will need to separate from your product are aniline and 4-bromo-1-butene. Depending on the reaction conditions, you may also have side products, but these two are the primary focus of initial purification steps.

Q2: What are the key physical property differences I can use for separation?

Exploiting differences in acidity/basicity and polarity is crucial. Aniline is a weak base, a property that is central to its removal via extraction. While boiling points are relatively close for simple distillation, they can be differentiated under vacuum.

Table 1: Physical Properties of Reactants and Product

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in WaterKey Feature for Separation
Aniline 93.13[1]184.1[2][3][4]3.6 g/100 mL at 20°C[2][3]Basic (pKa of conjugate acid ~4.6)[2]
4-Bromo-1-butene 135.00[5]98-100[6]Sparingly soluble[5]Neutral, non-polar
N-(3-butenyl)aniline 147.22~230-240 (estimated)Low solubilityWeakly basic, less polar than aniline

Troubleshooting Guide

Issue 1: My crude product is heavily contaminated with aniline.

This is the most common purification challenge. The most effective method for removing large amounts of aniline is an acid-base extraction.

Causality: Aniline, as a primary amine, is basic and will react with a dilute acid (like hydrochloric acid) to form its corresponding anilinium salt (C₆H₅NH₃⁺Cl⁻).[7][8][9] This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral N-(3-butenyl)aniline product and any unreacted 4-bromo-1-butene remain in the organic phase.[10][11]

Protocol 1: Acid-Base Extraction for Aniline Removal

Objective: To selectively move unreacted aniline from the organic phase to an aqueous phase.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 50 mL of diethyl ether). Transfer this solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel.[8] Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate completely. The top layer will typically be the organic phase (check densities if unsure), and the bottom will be the aqueous phase containing the anilinium salt.

  • Extraction: Drain the lower aqueous layer. To ensure complete removal, repeat the acid wash (steps 2-3) one or two more times with fresh 1 M HCl.

  • Neutralization Wash: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now largely free of aniline.

Workflow for Acid-Base Extraction

cluster_0 Separatory Funnel start Crude Product in Organic Solvent add_hcl Add 1M HCl & Shake start->add_hcl separate1 Allow Layers to Separate add_hcl->separate1 drain_aq1 Drain Aqueous Layer (contains Aniline Salt) separate1->drain_aq1 Bottom Layer organic1 Organic Layer (Product + Alkyl Halide) separate1->organic1 Top Layer wash_bicarb Wash with NaHCO3(aq) organic1->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO4 wash_brine->dry end Purified Organic Solution dry->end

Caption: Workflow for removing aniline via acid wash.

Issue 2: Aniline and/or 4-bromo-1-butene remain after extraction.

If impurities persist, or if the separation was incomplete, flash column chromatography is the recommended next step. This technique separates compounds based on their differing affinities for a stationary phase (typically silica gel) and a mobile phase (eluent).

Causality: Silica gel is polar and acidic.[12] Polar compounds interact with it more strongly and move down the column more slowly.

  • 4-bromo-1-butene: Being the least polar compound, it will elute first with a non-polar eluent.

  • N-(3-butenyl)aniline: The product is more polar than the alkyl halide and will elute next.

  • Aniline: As the most polar compound (due to the -NH₂ group's hydrogen bonding capability), it will adhere most strongly to the silica and elute last.

However, the basicity of amines can cause them to "streak" or tail on the acidic silica gel, leading to poor separation.[13][14] This can be mitigated by adding a small amount of a competing base, like triethylamine (Et₃N), to the eluent or by using a modified stationary phase.[13]

Protocol 2: Flash Column Chromatography

Objective: To separate the product from residual starting materials based on polarity.

Materials:

  • Crude product from Protocol 1

  • Silica gel (for flash chromatography)

  • Solvents: Hexanes (or heptane), Ethyl Acetate (EtOAc), Triethylamine (Et₃N)

  • Glass column, collection tubes, TLC plates

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is 2-5% Ethyl Acetate in Hexanes. Add ~0.5-1% triethylamine to the eluent system to prevent tailing. The ideal system will show good separation between the spots for the product and impurities, with the product having an Rf value of ~0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent (e.g., 100% Hexanes with 1% Et₃N).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., Hexanes + 1% Et₃N) to wash off the non-polar 4-bromo-1-butene.

    • Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate (a gradient elution).

    • Collect fractions in separate test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(3-butenyl)aniline.

Purification Strategy Decision Tree

q_node q_node start Crude Reaction Mixture q1 Is Aniline the major contaminant? start->q1 step1 Perform Acid-Base Extraction (Protocol 1) q1->step1 Yes step2 Perform Flash Column Chromatography (Protocol 2) q1->step2 No q2 Is product pure (by TLC/NMR)? step1->q2 q2->step2 No end Pure N-(3-butenyl)aniline q2->end Yes step2->end

Caption: Decision tree for purifying N-(3-butenyl)aniline.

Issue 3: Can I use distillation for purification?

Distillation is theoretically possible but can be challenging. While 4-bromo-1-butene has a much lower boiling point (~98-100°C) and can be removed, the boiling points of aniline (184°C) and N-(3-butenyl)aniline (likely >230°C) are significantly different, making simple distillation a viable option to separate the product from aniline. However, aniline's high boiling point requires heating, which could potentially cause degradation. Vacuum distillation is the preferred method as it allows distillation at lower temperatures, reducing the risk of decomposition.

Final Purity Assessment

After any purification procedure, it is essential to verify the purity of the final product. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the most definitive method for confirming the structure and assessing the purity of the final compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components and provides mass information, which is excellent for detecting and identifying small amounts of volatile impurities like the starting materials.

By following this structured approach—leveraging chemical principles for extraction and chromatographic techniques for fine-tuning—researchers can effectively overcome the common challenges associated with the purification of N-(3-butenyl)aniline.

References

  • Study.com. Video: Acid-Base Extraction | Purpose, Theory & Applications. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). Available from: [Link]

  • Chemical Analytica. 4-bromo-1-butene. Available from: [Link]

  • VEDANTU. ANILINE. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Available from: [Link]

  • California State University, Dominguez Hills. Exp 6 - Extraction. Available from: [Link]

  • Wikipedia. Aniline. Available from: [Link]

  • Teledyne LABS. HILIC Purification Strategies for Flash Chromatography. Available from: [Link]

  • Grokipedia. Aniline (data page). Available from: [Link]

  • Molbase. Synthesis of EXAMPLE 7. N,N-DIMETHYL-3-CHLORO-4-(2-NITRO-1-BUTENYL)ANILINE. Available from: [Link]

  • Biotage. Is there an easy way to purify organic amines?. (2023). Available from: [Link]

  • FooDB. Showing Compound Aniline (FDB003571). (2010). Available from: [Link]

  • Chemical Analytica. aniline. Available from: [Link]

  • University of York. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available from: [Link]

  • Cheméo. Chemical Properties of 1-Butene, 4-bromo- (CAS 5162-44-7). Available from: [Link]

  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012). Available from: [Link]

  • Organic Syntheses. Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. Available from: [Link]

  • Google Patents. CN102816074A - Synthesis method of p-n-butylaniline.
  • Der Pharma Chemica. Synthesis of N-substituted anilines via Smiles rearrangement. Available from: [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available from: [Link]

  • Chemsrc. N-methyl-N-(3-methylbut-2-enyl)aniline | CAS#:10229-37-5. (2025). Available from: [Link]

  • National Center for Biotechnology Information. 3-Butylbenzenamine | C10H15N | CID 79333 - PubChem. Available from: [Link]

  • Cheméo. Chemical Properties of Aniline, n-tert-butyl- (CAS 937-33-7). Available from: [Link]

Sources

Technical Support Center: Purity Analysis of N-(3-butenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TBA-NMR-001 Status: Active Subject: Diagnostic Guide for Impurity Profiling via 1H NMR Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for N-(3-butenyl)aniline . This secondary amine is a critical intermediate in the synthesis of nitrogen heterocycles (e.g., quinolines, pyrrolidines) and pharmaceutical scaffolds. Its purity is paramount because the terminal alkene is susceptible to unwanted isomerization and polymerization, while the secondary amine moiety can undergo oxidation or over-alkylation.

This guide provides a self-validating NMR troubleshooting workflow. We move beyond simple peak listing to explain the causality of spectral anomalies, ensuring you can distinguish between the target molecule, starting materials, and thermodynamic byproducts.

The "Golden Standard" Spectrum (Baseline)

Before troubleshooting, you must validate the signals of the pure compound. Target Structure:



Expected 1H NMR Data (CDCl₃, 400 MHz)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegralDiagnostic Note
Aromatic (Ph) 6.60 – 7.20Multiplets5HLook for 2H (ortho), 2H (meta), 1H (para).
Alkene (

-CH)
~5.80 – 5.90ddt (Multiplet)1HCharacteristic "roofing" effect common in allyl systems.
Alkene (

-CH

)
~5.05 – 5.20Multiplet2HDistinct terminal vinyl protons.
N-H ~3.50 – 4.00Broad Singlet1HShift varies with concentration/temperature.

-CH

(N-CH

)
~3.15Triplet2HKey diagnostic for amine substitution level.

-CH

(Allylic)
~2.35Quartet/Multiplet2HCouplings to both

-CH

and

-CH.

Technical Note: If your integrals for the aliphatic chain (3.15, 2.35 ppm) are half the expected value relative to aromatics, check if you have inadvertently synthesized the N,N-di(3-butenyl)aniline (See Ticket #2 below).

Troubleshooting & FAQs (Interactive Diagnostics)

Ticket #1: "I see extra peaks in the aromatic region (6.5 - 7.3 ppm)."

Diagnosis: Residual Aniline (Starting Material). Mechanism: Incomplete alkylation or hydrolysis of unstable intermediates. Validation Protocol:

  • Zoom in on the region 6.6 – 6.8 ppm.

  • Look for: A distinctive triplet (para-H) and doublet (ortho-H) that do not align with the product's aromatic multiplets.

  • Confirm: Aniline typically shows a broad NH₂ signal around 3.5 ppm (variable), but the aromatic pattern is the fingerprint.

  • Remediation: Aniline is difficult to remove via simple evaporation. Acid-base extraction (wash organic layer with dilute HCl) is required to protonate and remove the aniline, provided your product (also an amine) can be selectively recovered or separated by chromatography.

Ticket #2: "My aliphatic integration is wrong, and the -CH triplet has shifted."

Diagnosis: Over-alkylation (N,N-di(3-butenyl)aniline). Mechanism: The secondary amine product is more nucleophilic than the primary amine starting material, leading to a second attack on the electrophile (4-bromo-1-butene). Spectral Evidence:

  • Shift: The

    
    -CH
    
    
    
    signal moves slightly downfield (deshielding due to tertiary nitrogen).
  • Integration: The ratio of Aliphatic : Aromatic protons doubles.

    • Target: 4 aliphatic protons : 5 aromatic protons.

    • Impurity: 8 aliphatic protons : 5 aromatic protons.

  • Loss of NH: The broad singlet at ~3.5-4.0 ppm will be absent.

Ticket #3: "I see a doublet at ~1.65 ppm. I didn't use any methyl reagents."

Diagnosis: Isomerization (Migration of the double bond). Mechanism: Under thermodynamic control (often catalyzed by trace acid or metal salts), the terminal alkene (


) isomerizes to the more stable internal alkene (

). Pathway: 3-butenyl

2-butenyl (Crotyl group). Validation Protocol:
  • Check 1.6 - 1.7 ppm: A doublet (

    
     Hz) indicates a methyl group attached to an alkene.
    
  • Check 5.4 - 5.6 ppm: New multiplet signals appear for internal alkene protons, distinct from the terminal vinyl protons.

  • Check 5.0 - 5.2 ppm: The intensity of the terminal alkene protons decreases.

Ticket #4: "There are sharp singlets in the 0.0 - 5.0 ppm range."

Diagnosis: Residual Solvents. Standard Reference Table (CDCl₃):

  • Water: ~1.56 ppm (varies widely with H-bonding).

  • Acetone: 2.17 ppm.[1]

  • THF: 1.85 ppm (m) and 3.76 ppm (m).

  • Dichloromethane: 5.30 ppm.[1]

  • Ethyl Acetate: 1.26 (t), 2.05 (s), 4.12 (q).

Advanced Protocol: Purity Assay via qNMR

For drug development, "looks pure" is insufficient. Use this Quantitative NMR (qNMR) protocol for absolute purity determination.

Diagram 1: qNMR Workflow

qNMR_Workflow Select_IS 1. Select Internal Standard (TCNB or Maleic Acid) Weighing 2. Metrological Weighing (±0.01 mg precision) Select_IS->Weighing Acquisition 3. Acquisition Parameters (D1 ≥ 5*T1, 90° pulse) Weighing->Acquisition Processing 4. Processing (Phase, Baseline, Integrate) Acquisition->Processing Calc 5. Purity Calculation Processing->Calc

Caption: Step-by-step workflow for determining absolute purity using internal standard qNMR.

Protocol Steps:
  • Internal Standard (IS) Selection:

    • Use 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) (

      
       7.7 ppm) or Maleic Acid  (
      
      
      
      6.3 ppm).
    • Requirement: The IS signal must not overlap with the alkene region (5.0-6.0 ppm) or aromatics (6.6-7.2 ppm).

  • Relaxation Delay (D1):

    • Measure

      
       of the longest relaxing proton (usually the IS or aromatic protons).
      
    • Set D1

      
       (typically 30–60 seconds) to ensure 99.9% magnetization recovery.
      
  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molar mass[2]
      
    • 
      : Mass weighed
      
    • 
      : Purity (decimal)[3][4]
      

Impurity Formation Pathways

Understanding how impurities form allows you to prevent them in the next batch.

Diagram 2: Reaction & Degradation Pathways

Impurity_Pathways Aniline Aniline (Starting Material) Target TARGET: N-(3-butenyl)aniline Aniline->Target + Electrophile Electrophile 4-bromo-1-butene Dialkyl IMPURITY 1: N,N-di(3-butenyl)aniline (Over-alkylation) Target->Dialkyl + Excess Electrophile (Kinetic Error) Isomer IMPURITY 2: N-(2-butenyl)aniline (Thermodynamic Isomer) Target->Isomer Acid/Heat/Metal Cat. (Thermodynamic Drift)

Caption: Chemical pathways leading to the two most common impurities: Dialkylation (kinetic) and Isomerization (thermodynamic).[5][6]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general NMR shifts for amines and alkenes).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Ren, W., et al. (2020).[7] "Pd-Catalyzed Isomerization of Terminal Olefins." Organic Letters, 22(5), 1868–1873. (Mechanism of terminal-to-internal alkene isomerization).[8][5][9]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26. (Protocols for qNMR and internal standard selection).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

Sources

Technical Support Center: N-Alkenylanilines Handling, Storage, and Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

I. Core Principles & Mechanistic Causality

N-alkenylanilines (also referred to as N-vinylanilines or anilino-enamines) are highly versatile synthetic intermediates characterized by an alkene directly conjugated to an aniline nitrogen. Because the nitrogen lone pair is delocalized into the carbon-carbon double bond, the


-carbon becomes exceptionally nucleophilic. While this electronic structure makes them excellent reagents for Stork enamine syntheses and complex cyclization reactions, it also renders them highly susceptible to moisture, acidic conditions, and oxidative environments. This support guide addresses the most common handling issues and provides field-proven, self-validating protocols for maximizing reagent shelf-life.

II. Troubleshooting Guides & FAQs

Q1: Why does my N-alkenylaniline degrade into an aniline and a ketone/aldehyde during storage? A1: This is the classic enamine hydrolysis pathway, which is highly sensitive to even trace amounts of acid and moisture. The degradation is driven by the inherent basicity of the enamine. The mechanism begins with the protonation of the electron-rich


-carbon (or initially the nitrogen, followed by tautomerization), which generates a highly electrophilic iminium ion intermediate[1]. Ambient moisture then nucleophilically attacks the iminium carbon, forming an unstable carbinolamine[1]. Finally, the C-N bond cleaves, releasing the parent aniline and a carbonyl compound[1]. To prevent this, strict anhydrous and acid-free conditions must be maintained.

G A N-Alkenylaniline (Enamine) B Iminium Ion Intermediate A->B + H+ (Acid) Protonation C Carbinolamine Intermediate B->C + H2O Nucleophilic Attack D Aniline + Carbonyl C->D - H+ C-N Cleavage

Acid-catalyzed hydrolysis pathway of N-alkenylanilines.

Q2: How should I properly store N-alkenylanilines to prevent oxidation and hydrolysis? A2: N-alkenylanilines must be stored in a tightly sealed container in a dry, well-ventilated environment, ideally between 2°C and 8°C[2]. Because oxygen can induce radical polymerization of the vinyl group, and moisture drives hydrolysis, the headspace of the storage vial must be purged with an inert gas (Argon or Nitrogen) prior to sealing. For long-term storage exceeding a few weeks, cryogenic storage at -20°C is highly recommended.

Table 1: Stability and Shelf-Life of N-Alkenylanilines under Various Storage Conditions

Storage ConditionAtmosphereTemperatureEstimated Shelf-LifePrimary Degradation Pathway
Ambient BenchtopAir20–25°C< 24 hoursRapid Hydrolysis / Oxidation
Sealed VialAir2–8°C1–2 weeksSlow Hydrolysis
Inert AtmosphereArgon / N₂2–8°C3–6 monthsTrace Polymerization
Cryogenic InertArgon / N₂-20°C> 12 monthsNone observed

Q3: My N-alkenylaniline polymerized or turned into a dark tar. What caused this and how do I prevent it? A3: Darkening and tar formation are indicative of oxidative degradation and radical-induced polymerization. The electron-rich nature of the N-vinyl group makes it susceptible to autoxidation when exposed to atmospheric oxygen and light. To troubleshoot this:

  • Exclude Light: Always store the compound in amber glass vials.

  • Exclude Oxygen: Degas solvents used for dilution (e.g., via freeze-pump-thaw cycles) and handle the neat compound under Argon.

  • Inhibitors: If the compound is to be stored as a monomer for extended periods, consider adding a trace amount of a radical inhibitor (like BHT), provided it does not interfere with your downstream synthesis.

Q4: I am observing degradation even when using dry solvents. Could my glassware be the issue? A4: Yes. Standard borosilicate glassware possesses surface silanol groups (Si-OH) that are mildly acidic. Because enamines act as nucleophiles and are highly sensitive to protonation[3], these surface silanols are sufficient to catalyze the formation of the iminium ion, initiating hydrolysis if even trace water is present. The self-validating solution is to base-wash all glassware prior to use.

III. Standard Operating Procedures (SOP): Handling & Storage

To ensure scientific integrity and reproducible experimental outcomes, follow this self-validating protocol for the handling and storage of N-alkenylanilines. This workflow systematically eliminates the causal factors of degradation: acid catalysis, moisture, and oxygen.

Step-by-Step Methodology: Air-Free Transfer and Storage

  • Glassware Neutralization (Base-Washing):

    • Submerge all reaction flasks, storage vials, and magnetic stir bars in a base bath (KOH dissolved in isopropanol/water) for 2–4 hours.

    • Causality: This neutralizes acidic surface silanols that would otherwise act as proton donors to catalyze enamine hydrolysis[3].

    • Rinse thoroughly with deionized water, followed by HPLC-grade acetone.

  • Thermal Desiccation:

    • Place the rinsed glassware in a drying oven at 120°C for a minimum of 4 hours to drive off residual surface moisture.

  • Inert Atmosphere Establishment (Schlenk Technique):

    • Remove glassware from the oven and immediately assemble it while hot.

    • Connect to a Schlenk line and perform three continuous cycles of high vacuum (approx. 10 mmHg) followed by backfilling with high-purity Argon.

    • Causality: The hot-purging process ensures that microscopic water droplets from ambient humidity do not condense on the glass as it cools.

  • Reagent Transfer:

    • Using a Hamilton gas-tight syringe that has been pre-purged with Argon, pierce the septum of the N-alkenylaniline container.

    • Withdraw the required volume slowly to avoid cavitation, and transfer it directly into the purged reaction vessel.

  • Long-Term Storage Sealing:

    • If returning the stock to storage, flush the headspace of the amber storage vial with a gentle stream of Argon for 30 seconds.

    • Cap tightly with a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm to prevent moisture ingress.

    • Store immediately in an explosion-proof refrigerator at 2–8°C[2].

G S1 1. Base-Wash Glassware (Neutralize Silanols) S2 2. Oven Dry at 120°C (Remove Moisture) S1->S2 S3 3. Argon Purge (3x) (Exclude Oxygen) S2->S3 S4 4. Gas-Tight Syringe Transfer (Maintain Inertness) S3->S4 S5 5. Store at 2-8°C in Amber Vial (Prevent Polymerization) S4->S5

Step-by-step inert handling and storage workflow for N-alkenylanilines.

IV. References

  • Imine and Enamine Hydrolysis Mechanism Source: Chemistry Steps URL:[Link]

  • Stork Enamine Synthesis Source: Chemistry Steps URL:[Link]

  • Enamines - Properties and Reactivity Source: Master Organic Chemistry URL:[Link]

Sources

Validation & Comparative

The Physics of Resolution: Field Strength vs. J-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of


H NMR Spectroscopy for N-(3-butenyl)aniline: Benchtop vs. High-Field Instrumentation 

The pharmaceutical industry is currently undergoing a paradigm shift in analytical workflows. Historically, Nuclear Magnetic Resonance (NMR) spectroscopy was confined to centralized facilities housing massive, cryogenically cooled superconducting magnets. Today, the advent of cryogen-free permanent rare-earth magnets has decentralized this process, bringing NMR directly to the chemist’s fume hood[1].

To objectively evaluate the performance trade-offs between these two tiers of instrumentation, this guide analyzes a highly versatile synthetic intermediate: N-(3-butenyl)aniline . This molecule serves as an excellent benchmarking standard because its


H NMR spectrum contains a diverse array of proton environments—aromatic rings, heteroatom-adjacent methylenes, and complex terminal alkenes—that rigorously test an instrument's resolution, sensitivity, and chemical shift dispersion.

When comparing a 60 MHz Benchtop NMR to a 400 MHz High-Field NMR , the critical differentiator is not the chemical shift (which remains constant in parts-per-million, ppm), but the ratio of chemical shift dispersion to scalar J-coupling (


)[2].

At 400 MHz, 1 ppm equates to 400 Hz. A typical


 coupling constant of 6.8 Hz (such as the splitting seen in the aliphatic chain of N-(3-butenyl)aniline) occupies only 0.017 ppm of spectral width. This results in a "first-order" spectrum where multiplets are clearly separated.

Conversely, at 60 MHz, 1 ppm equates to only 60 Hz. That same 6.8 Hz J-coupling now occupies 0.11 ppm[2]. Because the peaks are physically wider in ppm space, adjacent signals overlap. The spin system transitions into "second-order" mechanics, leading to complex multiplet merging and "roofing" effects. While benchtop systems provide lineshapes comparable to high-resolution spectrometers[3], this fundamental physical limitation dictates their ideal use cases.

Quantitative Data Comparison

The following table summarizes the expected


H NMR signals for N-(3-butenyl)aniline (in CDCl

at 298 K) and compares the observational output between high-field and benchtop instrumentation.
Proton EnvironmentExpected Shift (

, ppm)
Multiplicity & IntegrationHigh-Field (400 MHz) ObservationBenchtop (60 MHz) Observation
Aromatic (meta) 7.15dd / m (2H)Distinct, baseline-resolved multipletsBroad overlapping multiplet (

6.5–7.2)
Aromatic (ortho/para) 6.60 – 6.75m (3H)Distinct, baseline-resolved multipletsMerged completely with meta protons
Internal Alkene (-CH=) 5.85ddt (1H)Clear ddt (

= 17.1, 10.2, 6.7 Hz)
Complex, unresolved multiplet
Terminal Alkene (=CH

)
5.05 – 5.15m (2H)Two distinct doublets of multipletsBroad overlapping multiplet
Amine (-NH-) 3.70br s (1H)Sharp broad singletBroad baseline hump (often lost in noise)

-Methylene (N-CH

)
3.20t (2H)Clear triplet (

= 6.8 Hz)
Apparent triplet, broadened bases

-Methylene (-CH

-)
2.40q (2H)Clear quartet (

= 6.8 Hz)
Multiplet (strong roofing effect observed)

Instrumentation Decision Matrix

The decision to utilize high-field versus benchtop NMR depends entirely on the analytical objective. High-field NMR remains the gold standard for trace quantification and complex de novo structural elucidation[4]. However, for routine reaction monitoring or bulk purity QA/QC, modern benchtop NMR presents a speedier, more robust, and highly accessible alternative[3].

G Start N-(3-butenyl)aniline Sample Acquired Decision1 Primary Analytical Objective? Start->Decision1 Path1 Trace Impurity Profiling & Complex J-Coupling Analysis Decision1->Path1  High Precision Path2 Routine Reaction Monitoring & Bulk Purity (QA/QC) Decision1->Path2  High Throughput HF_NMR High-Field NMR (400+ MHz) Superconducting Magnet High Resolution / Low Conc. Path1->HF_NMR BT_NMR Benchtop NMR (60-100 MHz) Permanent NdFeB Magnet Moderate Res / High Conc. Path2->BT_NMR

Decision matrix for selecting NMR instrumentation in pharmaceutical workflows.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies required to acquire high-quality spectra on both platforms. Each step includes the mechanistic causality behind the action.

Protocol A: High-Field NMR (400 MHz) – De Novo Structural Verification
  • Sample Preparation: Dissolve 5–10 mg of N-(3-butenyl)aniline in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: Low analyte concentration prevents intermolecular hydrogen bonding variations that unpredictably shift the -NH- signal. CDCl

      
       provides the deuterium lock signal necessary for magnetic field stabilization.
      
  • Tuning and Matching: Insert the sample and tune the probe to the

    
    H Larmor frequency.
    
    • Causality: This minimizes reflected RF power, maximizing energy transfer to the sample coil and ensuring an optimal Signal-to-Noise Ratio (SNR).

  • Shimming: Perform automated 3D gradient shimming on the Z-axis.

    • Causality: Corrects spatial magnetic field inhomogeneities. Achieving a linewidth of <1 Hz is critical for resolving the fine scalar couplings (

      
       = 17.1, 10.2 Hz) of the terminal alkene protons.
      
  • Acquisition & Validation: Acquire 16 transients using a 30° excitation pulse and a 2-second relaxation delay (

    
    ). Validate the spectrum by referencing the internal TMS peak exactly to 
    
    
    
    0.00 ppm.
Protocol B: Benchtop NMR (60 MHz) – Rapid Process Monitoring
  • Sample Preparation: Dissolve 50–100 mg of N-(3-butenyl)aniline in 0.5 mL of CDCl

    
    . (Note: Modern benchtop systems with internal capillary locks allow the use of non-deuterated solvents[5], but CDCl
    
    
    
    is used here for direct comparison).
    • Causality: A 300+ MHz system has roughly eleven times the intrinsic sensitivity of a 60 MHz system[2]. The lower Boltzmann population difference at 1.4 Tesla necessitates a significantly higher analyte concentration to achieve adequate SNR without requiring hours of scanning.

  • Thermal Equilibration: Insert the NMR tube into the permanent magnet bore and allow 2–3 minutes for thermal equilibration.

    • Causality: Unlike superconducting magnets housed in liquid helium, permanent NdFeB magnets are highly sensitive to temperature fluctuations. Introducing a cold/warm sample alters the magnetic field homogeneity, causing severe line broadening if not equilibrated.

  • Shimming & Acquisition: Apply a 1D simplex shim routine. Acquire 64 transients to compensate for the lower intrinsic sensitivity. Validate the spectrum by integrating the broad aromatic multiplet to exactly 5.00 protons, which serves as the internal quantitative reference.

Conclusion

For the analysis of N-(3-butenyl)aniline, High-Field NMR is mandatory if the objective is to extract precise stereochemical data or quantify trace impurities via the distinct multiplet splitting of the alkene chain. However, if the goal is to confirm the successful alkylation of aniline during a synthetic step, Benchtop NMR provides immediate, actionable data. The


-methylene triplet (

3.20) and the bulk alkene signals (

5.0–5.8) are easily identifiable at 60 MHz, proving that benchtop systems are highly capable tools for accelerating decentralized drug development[1].

References

1. - Labcompare.com 2. - Technology Networks 3. - News-Medical.Net 4. - PubMed 5. - Oxford Instruments

Sources

A Comparative Guide to the Cyclization of N-Alkenylanilines: Transition-Metal, Metal-Free, and Photoredox Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclization of N-alkenylanilines (and N-allylanilines) is a cornerstone synthetic strategy for accessing privileged nitrogen-containing heterocycles, primarily indoles, indolines, and quinolines. Because these scaffolds are ubiquitous in FDA-approved therapeutics, optimizing their synthesis for yield, scalability, and environmental impact is a critical objective in drug development.

Historically, these cyclizations relied on harsh acidic conditions or stoichiometric toxic oxidants. Today, the field is dominated by three distinct mechanistic paradigms: Transition-Metal Catalysis , Metal-Free Oxidative Cyclization , and Visible-Light Photoredox Catalysis . This guide objectively evaluates the performance, causality, and operational protocols of these three approaches to help you select the optimal route for your specific synthetic or scale-up requirements.

Mechanistic Paradigms & Performance Analysis

Paradigm 1: Transition-Metal Catalyzed Cascade Cyclization (The Organometallic Standard)

Palladium-catalyzed cascade reactions offer unparalleled complexity generation from simple precursors. By coupling o-iodo-N-alkenylanilines with tosylhydrazones, chemists can achieve the rapid assembly of polysubstituted indoles or 1,4-dihydroquinolines[1].

Causality & Mechanism: The reaction initiates via the oxidative addition of the o-iodoaniline to the Pd(0) species, followed by the migratory insertion of a carbene ligand derived from the tosylhydrazone[1]. The structural outcome is strictly governed by the N-alkenyl substitution pattern. Electron-withdrawing groups (e.g., N-tosyl) restrict the conformational flexibility of the intermediate, driving a 5-exo-trig cyclization to yield indoles[1]. Conversely, N-alkyl substituents provide sufficient flexibility and electron density to favor a 6-endo-trig cyclization, yielding 1,4-dihydroquinolines[1].

G A o-Iodo-N-alkenylaniline C Arylpalladium(II) Intermediate A->C Oxidative Addition B Pd(0) Catalyst B->C D Carbene Insertion C->D Tosylhydrazone E 5-exo-trig Cyclization D->E N-Tosyl Substitution F 6-endo-trig Cyclization D->F N-Alkyl Substitution G Indole Derivatives E->G H 1,4-Dihydroquinolines F->H

Divergent mechanistic pathways in Pd-catalyzed cascade cyclization based on N-substitution.

Paradigm 2: Metal-Free Oxidative Cyclization (The Hypervalent Iodine Approach)

Trace metal contamination is a critical bottleneck in late-stage pharmaceutical manufacturing. Metal-free cyclizations using hypervalent iodine reagents, such as PIFA (bis(trifluoroacetoxy)iodo)benzene), provide an operationally expedient and clean alternative[2].

Causality & Mechanism: PIFA acts as a potent two-electron electrophilic oxidant. The reaction proceeds via the electrophilic activation of the electron-rich alkene, prompting a rapid intramolecular nucleophilic attack by the aniline nitrogen[2]. A key advantage of this system is its ability to generate free N-H indoles directly, bypassing the need for protecting group installation and removal—a common inefficiency in traditional Fischer indole syntheses[2].

Paradigm 3: Visible-Light Photoredox Catalysis (The Green Alternative)

Driven by the demand for sustainable chemistry, photoredox catalysis utilizes visible light to drive single-electron transfer (SET) events, completely replacing toxic radical initiators like AIBN or tributyltin hydride[3].

Causality & Mechanism: Using the organic photocatalyst 10-phenylphenothiazine (Ph-PTZ), the reaction begins with the photoexcitation of Ph-PTZ to its excited state[3]. This strongly reducing species donates an electron to the C–I bond of the N-allyl-2-iodoaniline, causing reductive cleavage to generate a highly reactive aryl radical[3]. This radical undergoes a rapid 5-exo-trig cyclization[3]. Subsequent hydrogen atom transfer (HAT) from a sacrificial donor yields the final indoline product.

G PC Ph-PTZ (Ground State) PC_star Ph-PTZ* (Excited State) PC->PC_star Visible Light PC_rad Ph-PTZ•+ (Radical Cation) PC_star->PC_rad SET to Substrate Sub N-Allyl-2-iodoaniline PC_star->Sub PC_rad->PC Electron Donor Rad Aryl Radical Intermediate Sub->Rad Reductive Cleavage Cyc 5-exo-trig Cyclized Radical Rad->Cyc Intramolecular Addition Prod Indoline Product Cyc->Prod HAT

Photoredox catalytic cycle for the reductive cyclization of N-allylanilines using Ph-PTZ.

Comparative Data Matrix

To facilitate objective decision-making, the quantitative performance metrics and operational parameters of the three methodologies are summarized below:

ParameterPd-Catalyzed Cascade[1]PIFA Oxidation[2]Photoredox (Ph-PTZ)[3]
Primary Product Indoles / 1,4-DihydroquinolinesN-H IndolesIndolines
Catalyst/Reagent Pd(OAc)₂ (Catalytic, 6 mol%)PIFA (Stoichiometric, 1.0 eq)Ph-PTZ (Catalytic, 5 mol%)
Reaction Temp 110 °CRoom TemperatureRoom Temperature
Yield Range 60–85%73–86%65–95%
Key Advantage High complexity; dual pathwayMetal-free; no N-protectionMild conditions; green chemistry
Primary Limitation High temp; trace metal removalStoichiometric oxidant wasteRequires specialized LED setup

Standardized Experimental Protocols

The following self-validating protocols have been adapted from the primary literature to ensure reproducibility in your laboratory.

Protocol A: Pd-Catalyzed Synthesis of Indoles/Quinolines[1]
  • Preparation: In an oven-dried Schlenk tube under argon, combine the o-iodo-N-alkenylaniline (0.5 mmol), tosylhydrazone (0.75 mmol), Pd(OAc)₂ (6 mol%), appropriate phosphine ligand (10 mol%), and LiOH (2.0 equiv).

  • Solvent Addition: Add anhydrous CH₃CN (3.0 mL).

  • Reaction: Seal the tube and heat the mixture at 110 °C in a pre-heated oil bath for 12 hours.

  • Quenching: Cool to room temperature and treat the mixture with aqueous 1 M HCl (2 mL) to ensure complete aromatization to the indole.

  • Isolation: Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: PIFA-Mediated Synthesis of N-H Indoles[2]
  • Preparation: Dissolve the 2-alkenylaniline (0.36 mmol) in anhydrous THF (1.2 mL) under an argon atmosphere at room temperature.

  • Oxidation: In a separate vial, dissolve PIFA (162 mg, 0.36 mmol, 1.0 equiv) in THF (1.2 mL).

  • Addition: Add the PIFA solution dropwise over a 5-minute period to the aniline solution.

  • Monitoring: Stir at room temperature for an additional 5 minutes. The reaction is typically instantaneous; verify completion via TLC.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography (e.g., 9:1 hexane/EtOAc) to afford the N-H indole.

Protocol C: Photocatalytic Synthesis of Indolines[3]
  • Preparation: To a transparent glass vial equipped with a magnetic stir bar, add N-allyl-2-iodoaniline (0.3 mmol), Ph-PTZ (5 mol%), tributylamine (10 equiv), and formic acid (1 equiv).

  • Solvent & Degassing: Dissolve the mixture in anhydrous solvent (3 mL). Degas the solution via three freeze-pump-thaw cycles to remove oxygen (which severely quenches the excited photocatalyst).

  • Irradiation: Place the vial approximately 2 cm away from a blue LED light source (λmax ≈ 450 nm). Stir at room temperature for 16–24 hours.

  • Isolation: Dilute with water, extract with diethyl ether, wash with brine, dry over MgSO₄, and purify via column chromatography.

References

1.[1] Paraja, M., & Valdés, C. (2016). Pd-catalyzed cascade reactions between o-iodo-N-alkenylanilines and tosylhydrazones: novel approaches to the synthesis of polysubstituted indoles and 1,4-dihydroquinolines. RSC Publishing. 2.[2] Synthesis of Indoles from o-Haloanilines. (2023). The Journal of Organic Chemistry (ACS). 3.[3] Yamaguchi, E., Goto, Y., & Akic. (2019). Synthesis of Indolines via a Photocatalytic Intramolecular Reductive Cyclization Reaction. LOCKSS.

Sources

Validating the structure of synthesized N-(3-butenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Comparison Guide: Validating the Structure of Synthesized N-(3-butenyl)aniline

As a Senior Application Scientist, establishing an unequivocal analytical consensus is paramount when validating synthesized chemical intermediates. N-(3-butenyl)aniline (CAS 29369-71-9) is a versatile secondary homoallylic amine with a molecular formula of C10H13N and a molecular weight of 147.22 g/mol [1]. Beyond its utility in transition-metal-catalyzed hydroamination, it serves as a critical precursor in alkaloid synthesis; for example, its acid-catalyzed cyclization is a known route to 2,3-dimethyl-1H-indole[2].

However, validating the successful synthesis of N-(3-butenyl)aniline requires rigorous analytical differentiation from positional isomers (such as N-(2-butenyl)aniline) and poly-alkylated byproducts. This guide objectively compares the three primary analytical modalities—NMR, GC-MS, and FT-IR—and provides self-validating protocols to ensure absolute structural confidence.

Comparative Overview of Analytical Modalities

To build a robust validation workflow, researchers must balance structural resolution, throughput, and cost. The table below compares the performance of the three core analytical techniques for this specific molecule.

Analytical ModalityPrimary Structural InsightSpeed / ThroughputCost per SampleDestructive?
High-Res NMR (1H & 13C) Absolute atomic connectivity & isomer differentiationMedium (15-30 mins)HighNo (Recoverable)
GC-EI-MS Molecular weight, purity, & fragmentation fingerprintLow (30-45 mins)MediumYes
ATR FT-IR Rapid functional group confirmation (N-H, C=C)High (< 5 mins)LowNo

In-Depth Validation Protocols & Mechanistic Causality

A standard operating procedure is only as reliable as its internal controls. The following step-by-step methodologies are designed as self-validating systems , ensuring that instrumental artifacts are never mistaken for chemical data.

Modality A: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Choice: While mass spectrometry confirms the molecular weight, it cannot easily differentiate the position of the double bond along the aliphatic chain. 1H and 13C NMR are mandatory to map the homoallylic scalar coupling and prove the terminal position of the alkene. Authoritative Standard: Protocol aligns with standards set in .

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the purified N-(3-butenyl)aniline in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Step: Acquire a preliminary 1D 1H scan. Verify that the TMS internal standard peak is exactly at 0.00 ppm and the residual CHCl3 peak is at 7.26 ppm. Why? This validates the magnetic field lock, shim homogeneity, and chemical shift calibration before data interpretation begins.

  • Acquisition: Acquire a 1H spectrum (400 MHz, 16 scans) and a 13C spectrum (100 MHz, 512 scans). 400 MHz is the minimum field strength required to resolve the complex multiplet of the internal alkene proton from the terminal alkene protons.

Modality B: Gas Chromatography - Electron Ionization Mass Spectrometry (GC-EI-MS)

Causality of Choice: GC-MS is utilized to separate the target molecule from unreacted aniline or dialkylated byproducts. Electron Ionization (EI) at 70 eV provides a hard ionization environment, generating a highly reproducible fragmentation fingerprint driven by thermodynamic stability. Authoritative Standard: Fragmentation mechanics follow guidelines from the.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade ethyl acetate.

  • Self-Validation Step: Inject a pure ethyl acetate blank prior to the sample. Why? This proves column cleanliness, establishes a baseline, and ensures that no carryover from previous runs compromises the purity assessment.

  • Acquisition: Inject 1 µL onto a non-polar capillary column (e.g., HP-5MS). Program the oven temperature to ramp from 50°C to 250°C at 15°C/min.

  • Mechanistic Analysis: Look for the molecular ion (M+) at m/z 147. The base peak is generated via alpha-cleavage: the loss of an allyl radical (C3H5•, 41 Da) forms a highly stable, resonance-stabilized iminium ion at m/z 106.

Modality C: Attenuated Total Reflectance Fourier-Transform Infrared (ATR FT-IR)

Causality of Choice: ATR FT-IR provides rapid, orthogonal confirmation of functional groups without the need for solvent dissolution, which can mask critical C-H and N-H stretching regions.

Step-by-Step Protocol:

  • Self-Validation Step: Clean the diamond ATR crystal with isopropanol and acquire a background scan immediately before the sample. Why? This self-validates the mathematical subtraction of ambient atmospheric CO2 and water vapor, preventing false peaks in the critical 3000-3600 cm⁻¹ region.

  • Sample Application: Place a neat drop of the synthesized liquid N-(3-butenyl)aniline directly onto the crystal and apply the pressure anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (16 scans).

Validation Workflow & Decision Tree

ValidationWorkflow A Crude N-(3-butenyl)aniline Synthesis Batch B GC-EI-MS Confirm M+ (m/z 147) Self-Validation: Solvent Blank A->B Step 1: Purity & Mass C ATR FT-IR Confirm N-H & Terminal C=C Self-Validation: Background Scan B->C Step 2: Functional Groups D 1H & 13C NMR Map Homoallylic Framework Self-Validation: TMS Standard C->D Step 3: Connectivity E Validated N-(3-butenyl)aniline Ready for Downstream Use D->E Final Verification

Fig 1: Multi-modal analytical workflow for validating synthesized N-(3-butenyl)aniline.

Consolidated Experimental Data Summary

To facilitate rapid cross-referencing during your analysis, the expected quantitative data for pure N-(3-butenyl)aniline is summarized below.

ModalitySignal / PeakAssignment / Structural Implication
1H NMR ~5.8 ppm (1H, ddt)Internal alkene proton (-CH=)
1H NMR ~5.1 ppm (2H, m)Terminal alkene protons (=CH2)
1H NMR ~3.2 ppm (2H, t)Alpha-methylene adjacent to amine (N-CH2)
GC-MS m/z 147Molecular Ion (M+)
GC-MS m/z 106Base peak: Loss of allyl radical (C3H5•)
FT-IR ~3410 cm⁻¹Secondary amine N-H stretch
FT-IR ~1640 cm⁻¹Alkene C=C stretch
FT-IR ~990 & 910 cm⁻¹Terminal vinyl out-of-plane C-H bend

References

  • Title: Benzenamine, N-3-butenyl- | C10H13N | CID 10510993 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Triflurideetherate as Catalyst Source: Journal of Chemistry and Chemical Sciences (via ResearchGate) URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69 (Electron Ionization Mass Spectra) Source: National Institute of Standards and Technology URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

Sources

Technical Comparison: Branched vs. Linear N-Alkylanilines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous technical comparison between linear (e.g., N-n-butylaniline) and branched (e.g., N-tert-butylaniline) N-alkylanilines, focusing on their physicochemical properties, synthetic accessibility, and pharmacological implications in drug design.

Core Insight: The choice between a linear and a branched N-alkyl group is rarely a trivial substitution; it is a strategic decision that alters the molecule's metabolic fate (metabolic switching), basicity (pKa modulation), and lipophilicity (LogP). While linear chains facilitate rapid metabolic clearance via N-dealkylation, branched groups—particularly tert-butyl—act as "metabolic blockers," forcing oxidation to less labile positions and significantly extending half-life (


).

Physicochemical Property Landscape

The structural isomerism of the alkyl group exerts a profound effect on the physical state and electronic environment of the nitrogen atom.

Comparative Data Table: N-n-Butylaniline vs. N-tert-Butylaniline
PropertyN-n-Butylaniline (Linear)N-tert-Butylaniline (Branched)Design Implication
CAS Registry 1126-78-9937-33-7
Boiling Point ~243.5 °C~226.7 °CBranched isomers have lower BPs due to reduced surface area for van der Waals interactions (spherical vs. cylindrical shape).
Density 0.94 g/mL0.94 g/mLSimilar packing density despite shape differences.
pKa (Conj. Acid) ~5.05~6.8 – 7.0The tert-butyl group is a strong electron donor (+I effect), increasing basicity compared to the n-butyl group.
Steric Bulk Low (Flexible)High (Rigid)tert-Butyl creates significant steric hindrance, blocking nucleophilic attacks and metabolic enzymes.
LogP (Est.) ~2.97~2.97Lipophilicity is similar, but effective solvation differs due to steric shielding of the N-lone pair.

Note on pKa: While the tert-butyl group is inductively electron-donating (+I), which should increase basicity, steric hindrance to solvation of the ammonium cation usually attenuates this effect. However, in N-alkylanilines, the tert-butyl group often forces the nitrogen lone pair out of conjugation with the phenyl ring (steric inhibition of resonance), making the lone pair more available for protonation and thus increasing the observed pKa relative to the linear isomer.

Synthetic Accessibility & Protocols

The synthesis of these two motifs requires fundamentally different approaches due to the nucleophilicity difference driven by steric hindrance.

A. Linear N-Alkylation (Standard Protocol)

Target: N-n-Butylaniline Method: Reductive Amination Linear chains are easily installed via reductive amination. The steric profile allows for rapid imine formation and reduction.

  • Reagents: Aniline, Butyraldehyde, NaBH(OAc)3, DCE (Dichloroethane).

  • Mechanism: Formation of unhindered imine

    
     Reduction.
    
  • Yield: Typically >90%.

B. Branched N-Alkylation (Advanced Protocol)

Target: N-tert-Butylaniline Method: Buchwald-Hartwig Cross-Coupling Direct alkylation (SN2) with tert-butyl halides is impossible due to elimination (E2) side reactions. Reductive amination with acetone/ketones yields isopropyl, not tert-butyl. The tert-butyl group requires transition metal catalysis or electrophilic attack on isobutylene.

  • Reagents: Aryl Halide (e.g., Bromobenzene), tert-Butylamine, Pd(OAc)2, BINAP or bulky phosphine ligand, NaOtBu, Toluene.

  • Key Factor: Use of a bulky ligand (e.g., Xantphos or BrettPhos) is critical to facilitate the reductive elimination of the sterically crowded amine.

Protocol 1: Buchwald-Hartwig Synthesis of N-tert-Butylaniline
  • Charge: In a glovebox, charge a reaction vial with Pd(OAc)2 (1 mol%), BINAP (1.5 mol%), and NaOtBu (1.4 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to halide).

  • Substrates: Add Bromobenzene (1.0 equiv) and tert-Butylamine (1.2 equiv).

  • Reaction: Seal and heat to 100 °C for 12–16 hours.

  • Workup: Cool to RT, filter through a celite pad, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Pharmacological Implications: Metabolic Switching

This is the most critical differentiator for drug discovery.

Mechanism of Action[1][2][3]
  • Linear (N-n-Butyl): Susceptible to

    
    -Carbon Hydroxylation  by CYP450 enzymes. The C-H bonds adjacent to the nitrogen are chemically activated. Hydroxylation leads to an unstable carbinolamine intermediate, which spontaneously collapses to release the alkyl group as an aldehyde (dealkylation).[1][2][3]
    
  • Branched (N-tert-Butyl): Resistant to Dealkylation. The tert-butyl group has no

    
    -hydrogens . The standard CYP450 N-dealkylation mechanism is mechanistically impossible. Metabolism is forced to occur on the 
    
    
    
    -carbons (methyl groups) or the aromatic ring, often resulting in stable metabolites rather than cleavage.
Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of linear vs. branched N-alkylanilines.

Metabolism Linear N-n-Butylaniline (Linear) CYP_Linear CYP450 (alpha-Hydroxylation) Linear->CYP_Linear Fast Kinetics Branched N-tert-Butylaniline (Branched) CYP_Branched CYP450 (Blocked alpha-C) Branched->CYP_Branched Steric Shield Carbinolamine Unstable Carbinolamine CYP_Linear->Carbinolamine Dealkylation N-Dealkylation (Loss of Butyraldehyde) CYP_Branched->Dealkylation Impossible Oxidation Omega-Oxidation (Stable Alcohol) CYP_Branched->Oxidation Metabolic Switch (No alpha-H) Carbinolamine->Dealkylation Spontaneous Collapse

Caption: Divergent metabolic pathways. Linear chains undergo rapid N-dealkylation via alpha-hydroxylation. Branched tert-butyl groups block this pathway, forcing oxidation to stable alcohol metabolites.

Strategic Recommendations

Application ScenarioRecommended StructureRationale
Short Half-Life Required Linear (N-n-Propyl/Butyl) Promotes rapid clearance via predictable N-dealkylation pathways. Useful for "soft drugs" designed to degrade systematically.
Metabolic Stability Branched (N-tert-Butyl) Blocks the primary metabolic soft spot (

-C). Significantly extends

and prevents the formation of potentially toxic aldehyde byproducts.
hERG Avoidance Branched (N-Isopropyl/t-Butyl) Reducing the basicity (via electronic modulation) or increasing steric bulk can sometimes reduce affinity for the hERG channel pore, although this is case-dependent.
Prodrug Design Linear If the amine needs to be released in vivo, a linear alkyl group (or specific linker) susceptible to enzymatic cleavage is preferred.

References

  • LookChem. N-Butylaniline Physical Properties and Safety Data. Retrieved from

  • ChemNet. N-tert-Butylaniline CAS Database and Boiling Point Data. Retrieved from

  • National Institutes of Health (NIH). Metabolic Stability and CYP450 Mechanisms: N-Dealkylation vs N-Oxidation. PubMed Central. Retrieved from

  • Sigma-Aldrich. Buchwald-Hartwig Amination Reaction Guide and Reagents. Retrieved from

  • Hypha Discovery. Metabolism of t-butyl groups in drugs: t for trouble? (Case studies on Finasteride and Ivacaftor). Retrieved from

Sources

Advanced Characterization of N-Substituted Anilines: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Techniques for Characterizing N-Substituted Anilines Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2]

Executive Summary

N-substituted anilines are ubiquitous pharmacophores in medicinal chemistry (e.g., kinase inhibitors, NSAIDs) and critical intermediates in agrochemical synthesis.[1][3] However, their characterization presents a distinct set of analytical challenges: distinguishing N-alkylation from ring alkylation, quantifying trace genotoxic impurities (e.g., N-nitrosamines), and handling their variable volatility and basicity.[1]

This guide moves beyond standard textbook definitions to provide a field-validated comparison of analytical methodologies. We synthesize data from NMR, GC-MS, and LC-MS/MS workflows to establish a "Best Practice" framework for structural elucidation and impurity profiling.

Part 1: Structural Elucidation – The NMR Gold Standard

While Mass Spectrometry provides sensitivity, Nuclear Magnetic Resonance (NMR) remains the definitive technique for establishing connectivity, particularly for distinguishing N-substitution from ring substitution.[1]

The Power of

N NMR

For N-substituted anilines,


N NMR (often accessed via 

HMBC) is the most underutilized yet powerful tool. The chemical shift of the nitrogen atom is hypersensitive to its hybridization and substitution pattern.
  • Primary Anilines (–NH₂): Typically resonate between -300 to -340 ppm (relative to nitromethane).

  • N-Alkylated Anilines: Exhibit a characteristic downfield shift (deshielding) of approximately 10–20 ppm per alkyl group added.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring cause significant shielding (upfield shift) of the nitrogen, whereas electron-donating groups (EDGs) cause deshielding.

Comparative Chemical Shifts (Reference Data)
NucleusStructural FeatureTypical Shift (

ppm)
Diagnostic Insight

N
Primary Aniline (

)
-320 (approx)Baseline reference.

N
Secondary Aniline (

)
-300 to -310

ppm vs primary. Confirms mono-N-alkylation.

N
Tertiary Aniline (

)
-280 to -295

ppm vs primary. Confirms di-N-alkylation.

C

(N-Methyl)
30.0 – 45.0Distinct from ring methyls (typically 18-21 ppm).

H

(Secondary)
3.5 – 5.0 (Broad)Exchangeable with

; broadening indicates quadrupole coupling.

Expert Insight: Do not rely solely on


H NMR integration for N-alkyl quantification due to proton exchange broadening. Always cross-validate with 

C or

N data.
Part 2: Separation Science – GC-MS vs. LC-MS/MS[1][4][5][6]

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is dictated by the analyte's volatility, polarity, and the required Limit of Quantitation (LOQ).

Comparative Performance Analysis
FeatureGC-MS (EI) LC-MS/MS (ESI) Verdict
Analyte Scope Volatile, non-polar to moderately polar anilines.[1]Polar, non-volatile, thermolabile, or salt forms.[1]LC-MS wins for broad applicability.
Sample Prep Often requires derivatization (e.g., acetylation) to reduce polarity and tailing.[1][3]Minimal (dilute-and-shoot); compatible with aqueous matrices.LC-MS wins for throughput.
Sensitivity (LOQ) Low ppb (parts per billion). Excellent for trace analysis.Sub-ppb to ppt (parts per trillion). Essential for genotoxins.[1]LC-MS wins for trace impurities.
Structural Data Hard ionization (EI) gives rich fragmentation fingerprints.Soft ionization (ESI) gives

; requires MS/MS for fragments.
GC-MS wins for library matching.
Matrix Effects Low susceptibility to ion suppression.[1]High susceptibility; requires stable isotope internal standards.[1]GC-MS wins for robustness.
Decision Logic for Technique Selection

The following diagram outlines the logical pathway for selecting the optimal analytical technique based on sample properties.

MethodSelection Start Start: Analyte Characterization VolatilityCheck Is the Aniline Volatile & Thermostable? Start->VolatilityCheck PolarityCheck Is the Aniline Highly Polar/Ionic? VolatilityCheck->PolarityCheck No TraceCheck Trace Impurity (<1 ppm) or Major Component? VolatilityCheck->TraceCheck Yes DerivGC Technique B: Derivatization + GC-MS (Acetylation/TFA) PolarityCheck->DerivGC No (Just Polar H-Bonding) LCMS Technique C: UHPLC-MS/MS (ESI) (Quantitation & Genotoxins) PolarityCheck->LCMS Yes (Ionic/Salt) GCMS Technique A: GC-MS (EI) (Standard Library Matching) TraceCheck->GCMS Major Component TraceCheck->LCMS Trace Impurity (e.g. Nitrosamines) NMR Technique D: High-Field NMR (Structural Confirmation) GCMS->NMR Isolate Peak LCMS->NMR Isolate Peak

Figure 1: Decision tree for selecting analytical techniques based on analyte physicochemical properties.

Part 3: Critical Application – Genotoxic Impurity Profiling (Nitrosamines)[1]

In modern drug development, the characterization of N-substituted anilines is inextricably linked to the risk of N-nitrosamine formation (e.g., NDMA, NDEA).[1] These are high-potency mutagenic carcinogens formed when secondary amines react with nitrosating agents.

The Challenge: Standard HPLC-UV is insufficient for detecting nitrosamines at the regulatory limits (often < 30 ng/day intake).

The Solution: LC-MS/MS with Multiple Reaction Monitoring (MRM).[4]

Validated Protocol: Trace Quantitation of Nitrosamines in Anilines[1]

1. Sample Preparation:

  • Solvent: Dissolve sample in 1% Formic Acid in Water/Methanol (50:50). Avoid dichloromethane if possible to prevent background contamination.[1]

  • Concentration: Target 1-10 mg/mL of the API (Active Pharmaceutical Ingredient) to detect ppm-level impurities.

  • Internal Standard: Mandatory. Use deuterated analogs (e.g., NDMA-d6) to correct for matrix effects and ion suppression.

2. Chromatographic Conditions (UHPLC):

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Steep gradient (5% B to 95% B in 10 mins) to elute the bulk aniline quickly while retaining polar nitrosamines.

3. Mass Spectrometry (QQQ) Parameters:

  • Source: APCI (Atmospheric Pressure Chemical Ionization) is often preferred over ESI for small nitrosamines to enhance ionization efficiency.[1]

  • Mode: Positive Ion (

    
    ).[2][5][6]
    
  • Transitions: Monitor two transitions per analyte (Quantifier vs. Qualifier).

    • Example (NDMA):

      
       (Quant), 
      
      
      
      (Qual).[1]
Mechanism of Impurity Formation

Understanding why these impurities form is as critical as detecting them.[1]

NitrosaminePathway SecAmine Secondary Aniline (R-NH-Ar) Intermed N-Nitrosoammonium Intermediate SecAmine->Intermed + Nitrite (Acidic pH) Nitrite Nitrosating Agent (NO2- / Acid) Nitrite->Intermed Product N-Nitrosamine (Genotoxic Impurity) Intermed->Product - H+

Figure 2: Pathway for the formation of mutagenic N-nitrosamine impurities from secondary anilines.

References
  • A study of the 15N NMR chemical shifts in substituted anilines. Magnetic Resonance in Chemistry. (2008). Provides empirical equations for calculating shifts based on substitution patterns.

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines. Taylor & Francis. (2021). Validates that LC-MS/MS is equivalent to GC-MS for quantification but superior for throughput.

  • Quantitative Analysis of Nitrosamine Impurities by LC-MS. United States Pharmacopeia (USP) / MilliporeSigma. Detailed protocols for LC-MS/MS analysis of genotoxic impurities.

  • Simultaneous Determination of Isomeric Substituted Anilines. Journal of Separation Science. (2018). Discusses derivatization techniques for GC-MS analysis.

  • General Fragmentations of Alkaloids in ESI-MS/MS. ResearchGate. Explains fragmentation mechanisms (RDA, inductive cleavage) relevant to N-substituted cyclic amines.

Sources

Comparative Guide: Spectroscopic Differentiation of Isomers in N-Alkenylanilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the synthesis of nitrogen heterocycles (e.g., indoles, quinolines), N-alkenylanilines serve as critical intermediates. However, their synthesis often yields complex isomeric mixtures, primarily stereoisomers (E/Z) and regioisomers (arising from [3,3]-sigmatropic rearrangements, i.e., Aza-Claisen). Differentiating these isomers is non-trivial due to their identical molecular weights and similar polarity.

This guide objectively compares spectroscopic methodologies, establishing Nuclear Magnetic Resonance (NMR) as the definitive standard for stereochemical assignment, while evaluating Infrared (IR) and Mass Spectrometry (MS) as supporting techniques.[1][2]

Part 1: The Isomer Challenge

For N-alkenylanilines (e.g., N-but-2-enylaniline), two primary forms of isomerism define the analytical challenge:

  • Stereoisomerism (E vs. Z): Occurs at the alkenyl double bond. Biological activity and cyclization rates differ significantly between E and Z forms.

  • Regioisomerism (N-allyl vs. C-allyl): The N-alkenyl group can migrate to the ortho-position on the phenyl ring (Aza-Claisen rearrangement) during synthesis or thermal stress.

Why Differentiation Matters:

  • Drug Efficacy: The Z-isomer of certain aniline derivatives often exhibits higher polarity and distinct receptor binding compared to the E-isomer.

  • Synthetic Control: In palladium-catalyzed cyclizations, the E-isomer often cyclizes faster or yields different stereochemical outcomes in the final heterocycle.

Part 2: Comparative Analysis of Spectroscopic Methods

The following analysis compares the three dominant analytical modalities based on resolution, preparation time, and information density.

Method A: 1D & 2D NMR (The Gold Standard)

NMR provides the only self-validating method for determining absolute stereochemistry without reference standards.

  • Mechanism: Exploits the scalar coupling (

    
    ) between vicinal vinyl protons.
    
  • Key Metric: The Karplus relationship dictates that trans (E) protons couple more strongly than cis (Z) protons.

  • Verdict: Superior. It is the only method capable of distinguishing E/Z mixtures quantitatively.

Method B: FTIR Spectroscopy (The Fingerprint Tool)
  • Mechanism: Detects characteristic out-of-plane (OOP) C-H bending vibrations.

  • Key Metric: Trans-alkenes show a strong band at 960–980 cm⁻¹ ; cis-alkenes show bands at 675–730 cm⁻¹ .[2]

  • Verdict: Secondary. Useful for quick purity checks but fails to quantify isomeric ratios accurately in complex mixtures.

Method C: Mass Spectrometry (The High-Throughput Screen)
  • Mechanism: Ionization and fragmentation.[1][2]

  • Limitation: E and Z isomers typically yield identical parent ions and fragmentation patterns in standard EI/ESI-MS.

  • Verdict: Inferior for stereoisomers. Only useful for differentiating regioisomers (N- vs. C-alkenyl) where fragmentation pathways (e.g., loss of allyl radical) may differ slightly.

Summary Data Table
FeatureNMR (

H, NOESY)
FTIR MS (EI/ESI)
Differentiation Target E/Z & RegioisomersE/Z (Qualitative)Regioisomers (Limited)
Primary Indicator Coupling Constant (

)
OOP Bending FrequencyFragmentation Pattern
Resolution High (Quantitative Integration)Low (Overlapping Bands)Low (Identical

)
Sample Requirement ~5–10 mg<1 mg<0.1 mg
Cost/Run HighLowMedium

Part 3: Detailed Experimental Protocol

This protocol focuses on the NMR-based differentiation workflow, as it is the only method meeting the "self-validating" requirement for publication-quality data.

Sample Preparation
  • Solvent Selection: Use DMSO-d₆ or Benzene-d₆ rather than CDCl₃ if possible.

    • Reasoning: Aromatic solvents (Benzene-d₆) induce "ASIS" (Aromatic Solvent-Induced Shift), which often separates overlapping vinyl proton signals better than chloroform. DMSO-d₆ disrupts potential hydrogen bonding in anilines, sharpening N-H signals.

  • Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of solvent. Filter through a cotton plug to remove particulates that cause line broadening.

Acquisition Parameters ( H NMR)
  • Frequency: Minimum 400 MHz (600 MHz preferred for complex mixtures).

  • Spectral Width: Ensure the region 4.5–7.0 ppm (alkenyl protons) is digitized with high resolution.

  • Scans: 16–32 scans are sufficient.

Data Processing & Assignment Logic

Step A: Identify the Alkenyl Protons Locate the vinyl protons (


 and 

) on the double bond (

).

Step B: Calculate Coupling Constants (


) 
Measure the distance (in Hz) between the outer peaks of the vinyl doublets/multiplets.[3]
  • Rule of Thumb:

    • 
      -Isomer (Trans): 
      
      
      
    • 
      -Isomer (Cis): 
      
      
      

Step C: Validation via NOESY (The "Trust" Step) If


-values are ambiguous (e.g., 

Hz) or signals overlap:
  • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Look for Cross-peaks:

    • 
      -Isomer:  Strong NOE correlation between the alkenyl protons and the alkyl group on the same side.
      
    • 
      -Isomer:  No strong NOE between the trans-positioned substituents.
      

Part 4: Visualizations

Diagram 1: Isomer Differentiation Decision Tree

This logic flow ensures no false positives in isomer assignment.

IsomerLogic Start Unknown N-Alkenylaniline Sample Step1 Acquire 1H NMR (400+ MHz) Start->Step1 CheckJ Analyze Vinyl Coupling (J) Step1->CheckJ Res_E J = 14-16 Hz (E-Isomer) CheckJ->Res_E Large J Res_Z J = 6-11 Hz (Z-Isomer) CheckJ->Res_Z Small J Ambiguous J = 11-13 Hz or Overlapping Signals CheckJ->Ambiguous Unclear Step2 Run 2D NOESY Ambiguous->Step2 CheckNOE Check Spatial Correlations Step2->CheckNOE Res_Z_NOE Strong NOE: Alkyl ↔ Vinyl (Z-Isomer) CheckNOE->Res_Z_NOE Res_E_NOE Weak/No NOE (E-Isomer) CheckNOE->Res_E_NOE

Caption: Logical workflow for definitive stereochemical assignment using NMR coupling constants and NOE correlations.

Diagram 2: Experimental Workflow & Critical Checkpoints

Standardized procedure to minimize experimental error.

Workflow cluster_prep Sample Prep cluster_acq Acquisition cluster_analysis Analysis Solvent Select Solvent (DMSO-d6 / C6D6) Filter Filter Particulates (Cotton Plug) Solvent->Filter Pulse Pulse Sequence (zg30 / noesyph) Filter->Pulse Scan Acquire (ns=16-32) Pulse->Scan Process Phasing & Baseline Correction Scan->Process Integrate Calculate J values (Hz) Process->Integrate

Caption: Step-by-step experimental protocol emphasizing solvent choice and data processing for optimal resolution.

References

  • BenchChem. (2025).[2] Spectroscopic Comparison of 2-(But-2-en-1-yl)aniline Isomers: A Guide for Researchers. Retrieved from

  • Gogoi, S., et al. (2018). Divergent Functionalization of N-Alkyl-2-alkenylanilines: Efficient Synthesis of Substituted Indoles and Quinolines. Chemistry – An Asian Journal.[4] Retrieved from

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. (General reference for coupling constants).
  • Iowa State University. (n.d.). NMR Coupling Constants - Chemical Instrumentation Facility. Retrieved from

  • Chemistry Steps. (2020). IR Spectroscopy: Interpretation of Alkenes. Retrieved from

Sources

Comparative Inhibitory Activity of Aniline Derivatives: A Guide to 4-Anilinoquinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug development, I frequently evaluate the structure-activity relationships (SAR) of novel tyrosine kinase inhibitors (TKIs). Among the most privileged scaffolds in medicinal chemistry is the 4-anilinoquinazoline core. By mimicking the adenine moiety of adenosine triphosphate (ATP), these aniline derivatives competitively bind to the kinase domains of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), halting downstream oncogenic signaling.

This guide provides an objective, data-driven comparison of the inhibitory activities of various aniline derivatives, explains the mechanistic causality behind their structural optimizations, and outlines a self-validating experimental protocol for quantifying their efficacy.

Mechanistic Causality: The Role of the Aniline Scaffold

The efficacy of 4-anilinoquinazoline derivatives is not accidental; it is a product of precise spatial and electronic complementarity within the EGFR/HER2 ATP-binding pocket. While the quinazoline ring anchors the molecule via hydrogen bonds to the kinase hinge region, the aniline ring at the C4 position is the primary determinant of drug potency and selectivity[1]. The aniline moiety projects deeply into a hydrophobic pocket adjacent to the ATP-binding site, dictating the inhibitor's residence time and affinity.

G EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Exposes Downstream RAS/RAF/MEK & PI3K/AKT Pathways ATP->Downstream Phosphorylation TKI 4-Anilinoquinazoline (Inhibitor) TKI->ATP Competitive Blockade Proliferation Tumor Cell Proliferation Downstream->Proliferation Drives

EGFR signaling pathway and competitive blockade by 4-anilinoquinazoline inhibitors.

The Halogen Effect: Electronic Optimization

A critical breakthrough in optimizing aniline derivatives is the introduction of halogen substitutions (e.g., Bromine, Chlorine) at the C3' position of the aniline ring. Computational spectroscopic studies reveal that halogenation does not drastically alter the 3D conformation of the inhibitor[1]. Instead, it fundamentally changes the molecule's electronic properties.

Halogen substitution significantly increases the dipole moment of the compound. For instance, 3-chloro and 3-bromo derivatives exhibit dipole moments exceeding 8.0 Debye, compared to 5.80 Debye for the unsubstituted hydrogen analog[1]. This increased dipole moment strengthens electrostatic interactions within the rigid EGFR binding site, directly correlating with a massive reduction in the half-maximal inhibitory concentration (IC50)[1].

Comparative Inhibitory Activity Data

The table below synthesizes the quantitative in vitro inhibitory activity (IC50) of established and novel 4-anilinoquinazoline derivatives against wild-type EGFR. The data illustrates how specific structural modifications to the aniline ring drive nanomolar to sub-nanomolar potency.

Compound / DerivativeTargetIC50 ValueKey Structural Feature & Causality
TKI-Br (3-Bromo) EGFR0.025 nMHalogen at C3' maximizes dipole moment (8.23D), driving sub-nanomolar electrostatic binding[1].
TKI-Cl (3-Chloro) EGFR0.31 nMHalogen at C3' provides high dipole moment (8.08D) and excellent hydrophobic pocket fit[1].
Canertinib EGFR0.80 nM3-chloro-4-fluoro substitution; acts as an irreversible pan-EGFR inhibitor via cysteine alkylation[2].
TKI-I (3-Iodo) EGFR0.89 nMLarge atomic radius slightly limits optimal spatial orientation compared to Bromine[1].
TKI-F (3-Fluoro) EGFR3.80 nMLower dipole moment (7.79D) results in a proportional drop in target affinity[1].
Lapatinib EGFR9.80 nMReversible dual EGFR/HER2 inhibitor; slower dissociation rate due to bulky bulky 3-fluorobenzyloxy substitution[2].
TKI-H (Unsubstituted) EGFR29.0 nMLack of halogen at C3' yields the lowest dipole moment (5.80D) and weakest relative potency[1].

Experimental Methodology: Self-Validating Kinase Inhibition Assay

Causality behind the choice: The ADP-Glo assay measures the generation of ADP rather than the consumption of ATP or the phosphorylation of a specific peptide. By decoupling the detection mechanism from the peptide substrate, this assay eliminates substrate-induced steric hindrance artifacts, ensuring that the measured IC50 reflects the true competitive binding of the aniline derivative at the ATP pocket.

Workflow Prep 1. Reagent Preparation Dilution 2. Compound Dilution Prep->Dilution Reaction 3. Kinase Reaction Dilution->Reaction Detection 4. Luminescence Detection Reaction->Detection Analysis 5. IC50 Calculation Detection->Analysis

Self-validating high-throughput kinase assay workflow for IC50 determination.

Step-by-Step Protocol

Step 1: Reagent Preparation & Standardization

  • Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Causality: BSA prevents the non-specific adsorption of highly hydrophobic halogenated aniline derivatives to the plastic walls of the microplate, preventing artificially inflated IC50 values.

Step 2: Compound Dilution (The 1% DMSO Rule)

  • Perform a 10-point, 3-fold serial dilution of the aniline derivatives in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly maintained at 1% across all wells.

  • Causality: Kinases are highly sensitive to solvent denaturation. Maintaining a uniform 1% DMSO concentration across all test wells, positive controls (no inhibitor), and negative controls (no enzyme) ensures that any observed loss of enzyme activity is strictly compound-driven.

Step 3: Kinase Reaction & Pre-Incubation

  • Add recombinant EGFR enzyme and poly(Glu,Tyr) substrate to the wells. Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature before adding ATP.

  • Causality: Many advanced aniline derivatives (like Lapatinib) are slow-binding inhibitors[2]. Pre-incubation allows the compound to reach thermodynamic equilibrium with the enzyme before the highly concentrated ATP competitor is introduced.

  • Initiate the reaction by adding ATP (at the predetermined Km concentration for EGFR) and incubate for 60 minutes.

Step 4: Luminescence Detection

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the newly generated ADP back into ATP, which drives a luciferase-mediated luminescent reaction. Read the luminescence on a microplate reader.

Step 5: Data Analysis & Self-Validation

  • Calculate the Z'-factor using the positive (vehicle) and negative (no enzyme) controls.

  • Causality: A Z'-factor > 0.5 mathematically validates the assay's dynamic range and signal-to-noise ratio. If Z' < 0.5, the plate must be discarded, as the data cannot be trusted.

  • Fit the normalized luminescence data to a 4-parameter logistic (4PL) non-linear regression model to calculate the exact IC50 value.

Conclusion

The 4-anilinoquinazoline scaffold remains a cornerstone of targeted oncology therapies. As demonstrated by comparative data, the inhibitory activity of these aniline derivatives is highly sensitive to the electronic properties of the aniline ring. Minor modifications, such as the substitution of a hydrogen atom with a bromine atom at the C3' position, can increase the dipole moment and drive the IC50 from the nanomolar down to the picomolar range. By employing rigorous, self-validating biochemical assays, researchers can accurately map these structure-activity relationships and accelerate the development of next-generation kinase inhibitors.

References

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Benzenamine, N-3-butenyl-

[1]

Executive Summary & Chemical Profile

Benzenamine, N-3-butenyl- (CAS: 17150-62-8 or related isomers such as N-(3-butenyl)aniline) represents a specific class of secondary aromatic amines containing a terminal alkene group.[1] Proper disposal requires a dual understanding of its reactivity: it acts as a weak organic base (amine functionality) and a polymerizable substrate (alkene functionality).[2]

Critical Warning: Do NOT dispose of this compound in standard "General Organic" waste containers if those containers hold strong oxidizers or mineral acids.[2] The amine group can react exothermically with acids, while the alkene group poses a polymerization risk in the presence of radical initiators.[1]

Chemical Safety Profile
PropertySpecificationOperational Implication
Chemical Class Secondary Aromatic Amine / AlkeneSegregate from acids and oxidizers.[2]
Physical State Liquid (Oily, Colorless to Yellow)High viscosity; requires solvent rinsing for complete transfer.[1][2]
Flash Point > 65°C (Estimated)Combustible.[2][3] Class IIIA/IIIB liquid.[2]
Reactivity Nucleophilic (Amine), Electrophilic (Alkene)Incompatible: Acids, Acid Chlorides, Anhydrides, Strong Oxidizers (Peroxides, Nitrates).[1][2]
Toxicity Acute Tox.[2][4][5] (Oral/Dermal), IrritantAbsorbs through skin.[1][2] Double-gloving recommended (Nitrile).[2]
RCRA Status Non-listed (Characteristic)Treat as Hazardous Waste (Toxic/Ignitable).[2]

Pre-Disposal Stabilization & Segregation

The Core Directive: The safety of the disposal chain depends on the initial segregation at the bench.

The "Why" Behind the Protocol (Causality)
  • Exothermic Salt Formation: Mixing this amine with strong mineral acids (HCl, H₂SO₄) in a closed waste container generates immediate heat.[2] If the container contains volatile solvents (e.g., Acetone, DCM), this heat can pressurize the vessel, leading to rupture or explosion.[1][2]

  • Nitrosamine Formation: Secondary amines react with nitrosating agents (nitrites/nitrates) to form N-nitrosamines, which are potent carcinogens.[2] Never mix this waste stream with heavy metal nitrates or nitric acid digests.[2]

  • Polymerization: The terminal alkene (butenyl group) is stable under normal conditions but can cross-link if exposed to radical initiators (e.g., peroxides found in old ether waste).[2]

Segregation Decision Matrix (Visualization)

The following workflow dictates the decision process for segregating this specific chemical.

WasteSegregationStartStart: Benzenamine, N-3-butenyl- WasteCheckMixIs it mixed with other chemicals?Start->CheckMixCheckOxidizerContains Oxidizers/Peroxides?CheckMix->CheckOxidizerYesStreamBStream B: Organic Bases/Amines(Preferred Route)CheckMix->StreamBNo (Pure Substance)CheckAcidContains Strong Acids (pH < 2)?CheckOxidizer->CheckAcidNoStreamCStream C: High Hazard(Contact EHS immediately)CheckOxidizer->StreamCYes (Explosion Risk)StreamAStream A: Halogenated Waste(If mixed with DCM/Chloroform)CheckAcid->StreamANo (Solvent Mix)CheckAcid->StreamCYes (Exotherm Risk)

Figure 1: Decision matrix for segregating N-3-butenylbenzenamine waste. Note that "Stream B" is the standard path for the pure substance.

Step-by-Step Disposal Protocol

A. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[2] Avoid metal containers if the waste is wet or acidic (though pure amine is non-corrosive to steel).[2]

  • Venting: Use a vented cap (e.g., Eco-Funnel) during active accumulation to prevent pressure buildup from minor off-gassing.[1][2]

B. Labeling Requirements

Every container must be labeled before the first drop is added.[2]

  • Primary Constituent: "Organic Waste: Benzenamine, N-3-butenyl-"[1][2]

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.[1][2][3]

C. Bulking & Transfer
  • Solvent Rinsing: This chemical is oily.[2][3] Rinse the original glassware with a compatible solvent (Ethanol or Ethyl Acetate).[2]

  • Transfer: Add the rinse volume to the same waste container.

  • Self-Validation Check:

    • Odor Check: If a sharp, acrid ammonia-like smell persists outside the hood, the container seal is compromised.[1]

    • Heat Check: Touch the waste container 5 minutes after addition.[2] If warm, an incompatible reaction is occurring.[1][2] Move to fume hood sash down immediately.[2]

Spill Response (Emergency Disposal)

Scenario: A 100mL bottle drops and shatters inside the fume hood.

Immediate Action Plan
  • Alert & Protect: Announce the spill. Ensure all personnel are wearing nitrile gloves (double-gloved), lab coats, and safety glasses.[1][2]

  • Ventilation: Press the "Emergency Purge" button on the fume hood if available.[2] Do NOT turn off the hood.

  • Containment: Use a polypropylene spill boom or absorbent socks to circle the spill.[2]

Neutralization & Cleanup Workflow

Do not use water immediately, as the amine is oily and will spread.[1][2]

SpillResponseStep11. AbsorbStep22. Neutralize ResidueStep1->Step2Step1_DescUse Vermiculite orClay AbsorbentStep1->Step1_DescStep33. DecontaminateStep2->Step3Step2_DescWipe surface withdilute Citric Acid (1-2%)Step2->Step2_DescStep44. Bag & TagStep3->Step4Step3_DescWash with soap/waterCheck pH (aim for 7)Step3->Step3_Desc

Figure 2: Spill cleanup workflow. Note the use of Citric Acid for surface neutralization, not direct application to the bulk liquid.[1]

Regulatory & Final Disposal (TSDF)

This section is for the Environmental Health & Safety (EHS) team managing the final hand-off.[2]

  • US EPA Waste Codes:

    • This material is not explicitly P-listed or U-listed.[2]

    • D001: If the waste mixture has a flash point < 60°C (due to rinse solvents).[2]

    • Classification: Hazardous Waste (Toxic).[2]

  • Disposal Method:

    • Preferred: High-temperature incineration with nitrogen oxide (NOx) scrubbing.[2]

    • Prohibited: Sewer disposal (aquatic toxicity) and landfilling (leaching potential).[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10510993, Benzenamine, N-3-butenyl-. Retrieved from [Link][6]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] The National Academies Press.[2][7] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Guidelines. Retrieved from [Link][2]

Personal protective equipment for handling Benzenamine, N-3-butenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Benzenamine, N-3-butenyl-

Benzenamine, N-3-butenyl- (CAS: 29369-71-9), commonly referred to in literature as N-(But-3-en-1-yl)aniline, is a specialized secondary aromatic amine used as a versatile building block in organic synthesis and pharmaceutical development[1].

Because it shares the core toxicological profile of aniline and its alkylated derivatives, handling this compound requires rigorous operational controls. Exposure can lead to severe systemic toxicity, most notably methemoglobinemia—a condition where the iron in hemoglobin is oxidized, severely impairing the blood's ability to transport oxygen[2][3]. This guide provides researchers and drug development professionals with the authoritative, step-by-step protocols necessary to handle, dispense, and dispose of this chemical safely.

Part 1: Chemical Profile & Hazard Assessment

Before designing an operational workflow, it is critical to understand the physicochemical mechanisms that make N-alkylanilines hazardous. Dermal absorption is highly efficient and often painless, meaning systemic poisoning can occur without immediate localized irritation[2]. Furthermore, the chemical is a combustible liquid, necessitating strict environmental controls against static and ignition sources[4].

Table 1: Physicochemical and Hazard Profile

Property / Hazard Description / Classification
Chemical Name Benzenamine, N-3-butenyl- (N-(But-3-en-1-yl)aniline)
CAS Number 29369-71-9
Physical State Liquid (Combustible)
Primary Health Hazards Toxic (Oral, Dermal, Inhalation); Causes skin, eye, and respiratory irritation
Systemic Toxicity Methemoglobinemia (Symptoms include cyanosis, hypoxia, dizziness)

| Environmental Hazard | Harmful to aquatic life with long-lasting effects |

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling aniline derivatives. The causality behind these upgraded PPE requirements is rooted in the rapid permeation rates of aromatic amines through common polymers.

  • Hand Protection (Critical): Do NOT use standard latex or thin nitrile gloves for primary handling. Anilines rapidly permeate these materials, leading to covert dermal exposure[5]. Butyl rubber or Viton (fluoroelastomer) gloves are mandatory for direct handling, as they provide superior barrier protection against aromatic amines[5][6].

  • Eye/Face Protection: Chemical splash goggles paired with a full-face shield are required to prevent ocular absorption and mucosal irritation.

  • Body Protection: A heavy-duty, impermeable lab coat or a Tychem chemical suit paired with a chemical-resistant apron (butyl or neoprene) is required to prevent permeation through standard cotton lab coats.

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood. If ventilation is compromised or maintenance is required, personnel must use a full-face respirator equipped with an Organic Vapor (OV) cartridge (e.g., ABEK1 or NIOSH OV/P100).

Table 2: Glove Compatibility Matrix for Aniline Derivatives

Glove Material Compatibility Rating Causal Explanation
Butyl Rubber Excellent Highly resistant to permeation by aromatic amines and nitro compounds.
Viton (Fluoroelastomer) Excellent Provides superior barrier protection against aromatic solvents and amines.
Nitrile (Standard) Poor to Fair Anilines rapidly permeate thin nitrile; suitable only for incidental splash protection.

| Latex | Poor | Offers no meaningful chemical resistance to aromatic amines; degrades upon contact. |

Part 3: Operational Plan: Step-by-Step Handling Procedure

To ensure a self-validating safety system, follow this step-by-step methodology for dispensing and transferring Benzenamine, N-3-butenyl-.

Step 1: Pre-Operation Setup

  • Verify the chemical fume hood flow rate is operating at optimal capacity (>100 fpm).

  • Clear the workspace of strong oxidizing agents and strong acids, which react violently with N-alkylanilines[4].

  • Ground and bond all receiving containers and dispensing equipment to prevent static discharge, mitigating the risk of igniting combustible vapors.

Step 2: Dispensing Workflow

  • Don all required PPE (Butyl gloves, goggles, face shield, apron).

  • Utilize closed-system transfer methods (e.g., a chemically resistant syringe and septum) or dedicated glass volumetric pipettes.

  • Never pour the liquid directly from the stock bottle to a beaker; this maximizes vapor generation and splash risk.

Step 3: Post-Operation Decontamination

  • Wipe down the exterior of the stock bottle and all shared surfaces with a compatible solvent. Because anilines are basic, wiping surfaces with a dilute weak acid (like dilute acetic acid) followed by soap and water effectively converts residual amine into a water-soluble salt for easy removal.

  • Doff PPE carefully, turning gloves inside out to trap any microscopic contamination. Wash hands immediately.

Workflow Start Pre-Operation Setup Verify Fume Hood & Grounding PPE Don PPE (Butyl Gloves, Goggles, Apron) Start->PPE Dispense Dispense Chemical Use closed-system transfer PPE->Dispense SpillCheck Spill Occurred? Dispense->SpillCheck SpillProtocol Execute Spill Protocol (Vermiculite/Sand) SpillCheck->SpillProtocol Yes Decon Decontamination Wash equipment & doff PPE SpillCheck->Decon No SpillProtocol->Decon Waste Waste Disposal Segregate as Hazardous Combustible Decon->Waste

Operational workflow for the safe dispensing and transfer of N-(3-butenyl)aniline.

Part 4: Emergency Response & Spill Containment

Immediate Exposure Actions: Due to the rapid onset of methemoglobinemia, speed is critical[2]. If skin exposure occurs, remove contaminated clothing instantly. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical evaluation and inform the medical team of the risk of aniline-induced cyanosis so that Methylene Blue (the standard antidote for methemoglobinemia) can be prepared if necessary.

Spill Cleanup Protocol:

  • Evacuate non-essential personnel and ensure the fume hood is running.

  • Do not use combustible materials like sawdust to absorb the spill.

  • Contain the spill using inert absorbents such as vermiculite, dry sand, or specialized chemical spill pads.

  • Sweep up the absorbed material using non-sparking tools to prevent ignition.

  • Place the waste in a sealed, labeled hazardous waste container.

Part 5: Waste Management & Disposal Plan

  • Segregation: Store waste containing Benzenamine, N-3-butenyl- in dedicated, clearly labeled "Toxic/Combustible Organic Waste" containers. Keep strictly separated from oxidizers and acids.

  • Destruction/Disposal: The mandated method of disposal for aniline derivatives is high-temperature incineration in a licensed facility equipped with an afterburner and scrubber. The scrubber is necessary to neutralize the toxic nitrogen oxides (NOx) generated during the combustion of amines. Never discharge this chemical into the municipal sewer system due to its long-lasting aquatic toxicity.

References

1. SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. Available at: 2.[4] N-Allylaniline, 95% 5 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific. Available at: 3.[1] CAS:10368-06-6, N1,N4-二丁基苯-1,4-二胺-毕得医药. Bide Pharmatech. Available at: 4.[6] Chemical Compatibility Guide for Gloves - Skagit County. Skagit County. Available at: 5.[2] Developmental toxicity of N-methylaniline following prenatal oral administration in rats. ResearchGate. Available at: 6.[5] OSHA Glove Selection Chart - Environmental Health and Safety. Florida State University. Available at: 7.[3] "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. Softbeam. Available at:

Sources

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